Methyl 2-methyl-2H-indazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLOSGZWYFSRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470144 | |
| Record name | Methyl 2-methylindazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109216-61-7 | |
| Record name | Methyl 2-methyl-2H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109216-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylindazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical structure, synthesis, and physicochemical properties. It also explores the broader biological significance of the 2H-indazole-3-carboxylate scaffold, highlighting its potential as a pharmacophore in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring system.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
While specific experimental data for this compound is not extensively published, data for the closely related analogue, methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate, can provide some insight. The bromo-derivative is a light pink solid with a melting point of 110.7 °C. It is anticipated that the non-brominated compound would be a solid at room temperature with a slightly lower melting point.
| Property | Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols. |
| CAS Number | 109216-61-7 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the N-methylation of its precursor, Methyl 1H-indazole-3-carboxylate. This reaction can yield a mixture of the N1 and N2 methylated isomers, which necessitates separation, often by column chromatography.
Experimental Protocol: N-methylation of Methyl 1H-indazole-3-carboxylate
This protocol is adapted from the general procedure described by Takahashi et al. for the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate.[1]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers. The N-alkylation of methyl 1H-indazole-3-carboxylate with various bromides has been shown to yield the 2H-regioisomer (30-35% yield) which has a higher Rf value compared to the 1H-regioisomer (52-58% yield) in TLC analysis.[2]
Synthesis Workflow:
Figure 2: General workflow for the synthesis of this compound.
Spectral Characterization
| Technique | Expected/Reported Data for Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate |
| 1H NMR | 1H NMR (300 MHz, DMSO-d6) δ 8.14 (d, J = 2.0 Hz, 1H), 7.77 (dd, J = 9.1, 0.7 Hz, 1H), 7.65 (dd, J = 9.1, 2.1 Hz, 1H), 4.31 (s, 3H), 3.92 (s, 3H). |
| 13C NMR | Expected signals for aromatic carbons, the indazole ring carbons, the methyl ester carbon, and the N-methyl carbon. |
| IR | Expected characteristic peaks for C=O stretching of the ester and C-N stretching. |
| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. |
Biological Significance and Potential Applications
The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] Derivatives of 2H-indazole-3-carboxamide have been identified as potent antagonists of the prostanoid EP4 receptor, which is a target for colorectal cancer immunotherapy.[2] Specifically, the 2H-regioisomer has been shown to be preferred for maintaining antagonist potency against the EP4 receptor.[2]
Furthermore, various 2H-indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial activity: Some 2H-indazole derivatives have shown potent activity against protozoa such as G. intestinalis, E. histolytica, and T. vaginalis, as well as in vitro growth inhibition of Candida albicans and Candida glabrata.[3]
-
Anti-inflammatory activity: The indazole nucleus is a key component in compounds with anti-inflammatory properties.[3]
-
Anticancer activity: The N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a crucial intermediate in the synthesis of the anticancer drug Pazopanib.[4]
Signaling Pathway Context:
The antagonism of the EP4 receptor by 2H-indazole derivatives is a key area of interest. The EP4 receptor signaling pathway is implicated in inflammation and cancer progression.
Figure 3: Simplified schematic of the EP4 receptor signaling pathway and the antagonistic role of 2H-indazole derivatives.
Given the established biological activities of the 2H-indazole scaffold, this compound represents a valuable starting material and building block for the synthesis of novel drug candidates. Its potential as a precursor for more complex molecules targeting pathways involved in cancer, inflammation, and infectious diseases warrants further investigation.
Conclusion
This compound is a synthetically accessible compound with significant potential in drug discovery. This guide has provided a detailed overview of its structure, synthesis, and the broader biological context of the 2H-indazole-3-carboxylate core. The experimental protocols and compiled data herein are intended to facilitate further research into this promising class of compounds and their applications in the development of new therapeutic agents. Researchers are encouraged to explore the derivatization of this molecule to generate novel compounds with enhanced biological activities.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The primary challenge in the synthesis of this molecule lies in the regioselective N-alkylation of the indazole ring, which possesses two nucleophilic nitrogen atoms (N-1 and N-2). This guide details the most effective methodologies to selectively synthesize the N-2 isomer, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with N-alkylated derivatives often exhibiting significant biological activity. The synthesis of specific regioisomers, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of targeted therapeutics. Direct N-alkylation of the precursor, Methyl 1H-indazole-3-carboxylate, frequently results in a mixture of N-1 and N-2 alkylated products, necessitating careful control of reaction conditions to achieve high regioselectivity.
Reaction Pathways and Regioselectivity
The key step in the synthesis of this compound is the N-methylation of Methyl 1H-indazole-3-carboxylate. The ratio of the resulting N-1 and N-2 isomers is highly dependent on the choice of base, solvent, and alkylating agent. While many standard alkylation conditions favor the thermodynamically more stable N-1 isomer, specific methods have been developed to enhance the yield of the desired N-2 regioisomer.
One of the most effective methods for achieving high N-2 selectivity is the Mitsunobu reaction.[1][2][3] This reaction, utilizing a phosphine and an azodicarboxylate, has demonstrated a strong preference for the formation of the N-2 alkylated product.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments, highlighting the regioselectivity and yields for the N-alkylation of indazole-3-carboxylate derivatives under different conditions.
| Starting Material | Alkylating Agent | Reaction Conditions | N-1:N-2 Ratio | Yield (N-2 Isomer) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD, THF, 0 °C to RT | 1:2.5 | 58% | [2][3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD, THF, 0 °C to 50 °C | - | 90-97% | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | 1:1.2 | 46% | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃, DMF, RT | 1.1:1 | 40% | [1] |
Experimental Protocols
Protocol 1: Regioselective N-2 Methylation via Mitsunobu Reaction
This protocol is adapted from a procedure demonstrated to be highly selective for N-2 alkylation.[1][2]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF, add triphenylphosphine (2.0 eq) and methanol (2.3 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and continue stirring for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate this compound.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of the target compound.
Signaling Pathway of the Mitsunobu Reaction for N-2 Alkylation
Caption: A diagram showing the key intermediates in the Mitsunobu reaction leading to N-2 methylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Guide: Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a specific CAS number for this compound in public databases, this guide focuses on its synthesis, predicted properties based on closely related analogs, and the biological significance of the 2-alkyl-2H-indazole scaffold.
Chemical Identity and Data
While a dedicated CAS number for this compound is not readily found, key data for its immediate precursor, the corresponding carboxylic acid, and the isomeric starting material are provided below for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methyl-2H-indazole-3-carboxylic acid | 34252-44-3 | C₉H₈N₂O₂ | 176.17[1] |
| Methyl 1H-indazole-3-carboxylate | 43120-28-1 | C₉H₈N₂O₂ | 176.17[2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the N-alkylation of Methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of two regioisomers: the N1-methylated product (Methyl 1-methyl-1H-indazole-3-carboxylate) and the desired N2-methylated product (this compound). The regioselectivity of this alkylation is highly dependent on the reaction conditions, including the choice of base and solvent.
Experimental Protocol: N-Methylation of Methyl 1H-indazole-3-carboxylate
This protocol is adapted from established procedures for the N-alkylation of indazoles.[4][5]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Methylation: Add methyl iodide (1.2 eq) to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by silica gel column chromatography to isolate the this compound. The 2H-regioisomer has been reported to have a higher Rf value compared to the 1H-regioisomer in similar systems.[5]
Synthetic Pathway
The following diagram illustrates the general synthetic pathway for the N-methylation of Methyl 1H-indazole-3-carboxylate, leading to both the N1 and N2 methylated regioisomers.
References
physical and chemical properties of "Methyl 2-methyl-2H-indazole-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of indazole have shown diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably predicted based on data from its parent compound, 2-Methyl-2H-indazole-3-carboxylic acid, and analogous N-substituted indazole esters.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.19 g/mol | Calculated |
| CAS Number | Not available | The CAS number for the corresponding acid is 34252-44-3.[1] |
| Appearance | Expected to be a solid at room temperature. | Based on related indazole esters. |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and ethanol. | Based on the solubility of similar compounds.[2] |
| pKa | Data not available. | - |
Spectroscopic and Analytical Data
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristics based on analyses of closely related compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (4H) in the δ 7.0-8.0 ppm range. A singlet for the N-methyl group (3H) and a singlet for the O-methyl group (3H). The chemical shifts will differ from the N1-isomer. |
| ¹³C NMR | Aromatic carbons in the δ 110-150 ppm range. Signals for the N-methyl and O-methyl carbons, and a signal for the carbonyl carbon of the ester group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Fragmentation patterns are expected to involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |
Experimental Protocols
The synthesis of this compound can be achieved through the N-methylation of a suitable precursor, such as indazole-3-carboxylic acid or its methyl ester. The reaction typically yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.
Synthesis of this compound
Materials:
-
Indazole-3-carboxylic acid
-
Methanol
-
Thionyl chloride or a similar esterification reagent
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Esterification of Indazole-3-carboxylic acid
-
To a solution of indazole-3-carboxylic acid in methanol, slowly add thionyl chloride at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1H-indazole-3-carboxylate.[3]
Step 2: N-methylation of Methyl 1H-indazole-3-carboxylate
-
Dissolve methyl 1H-indazole-3-carboxylate in anhydrous DMF.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N1 and N2 isomers.
Characterization: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Logical Relationships in Synthesis
The synthesis of this compound involves a multi-step process with a key branching point leading to the desired product and its isomer.
Potential Biological Activity and Signaling Pathway
While direct biological studies on this compound are not extensively reported, derivatives of 2H-indazole-3-carboxamide have been identified as potent and selective antagonists of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and immune responses.
The signaling cascade initiated by the activation of the EP4 receptor is multifaceted. The primary pathway involves the coupling to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to various cellular responses. Additionally, the EP4 receptor can also couple to the Gi alpha subunit (Gαi) and activate the PI3K/Akt signaling pathway.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-2H-indazole-3-carboxylate. This document outlines the expected spectral data, a detailed experimental protocol for its synthesis and NMR analysis, and visual aids to facilitate the understanding of its structural and spectral characteristics.
Introduction
This compound is a small organic molecule of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key feature in numerous pharmacologically active compounds. Accurate characterization of such molecules is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for structural elucidation. This guide provides a comprehensive overview of the ¹H NMR spectrum of the title compound, enabling researchers to identify and characterize it with confidence.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.85 - 7.95 | d | ~ 8.5 | 1H |
| H-7 | ~ 7.70 - 7.80 | d | ~ 8.5 | 1H |
| H-5 | ~ 7.45 - 7.55 | t | ~ 7.5 | 1H |
| H-6 | ~ 7.25 - 7.35 | t | ~ 7.5 | 1H |
| N-CH₃ | ~ 4.20 - 4.30 | s | - | 3H |
| O-CH₃ | ~ 3.95 - 4.05 | s | - | 3H |
Note: These are predicted values based on spectral data of analogous compounds. Actual experimental values may vary slightly.
Structural and Spectral Correlation
The structure of this compound with the numbering of the protons is shown below. The corresponding predicted ¹H NMR signals are assigned to each proton.
An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of growing interest. Due to the limited direct literature on this specific molecule, this paper synthesizes information from closely related analogs to provide a thorough understanding of its synthesis, properties, and potential applications.
Chemical Properties and Data
While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its constituent parts and related compounds. The core structure is a 2H-indazole, a bicyclic aromatic heterocycle, substituted with a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 3-position.
For comparative purposes, the table below summarizes key data for the parent acid and the isomeric 1-methyl analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Methyl-2H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | [1] |
| Methyl 1-methyl-1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₂ | 190.19 | |
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | 176.17 | [2][3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the N-alkylation of Methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of two regioisomers: the N1-alkylated product (Methyl 1-methyl-1H-indazole-3-carboxylate) and the desired N2-alkylated product (this compound).[4] The two isomers can be separated using silica gel chromatography, with the 2H-regioisomer generally exhibiting a higher Rf value.[4]
Experimental Protocol: N-methylation of Methyl 1H-indazole-3-carboxylate (General Procedure)[4]
This protocol is adapted from the general N-alkylation procedure for indazole-3-carboxylates.
Reagents and Conditions:
-
Starting Material: Methyl 1H-indazole-3-carboxylate
-
Alkylating Agent: A methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Base: Potassium hydroxide (KOH) or another suitable base.
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Reaction Temperature: Room temperature.
-
Reaction Time: 3 hours.
Procedure:
-
To a solution of Methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH and stir at room temperature.
-
Add the methylating agent dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers.
The following diagram illustrates the general workflow for the synthesis and separation of the N1 and N2 isomers.
Biological Activity and Potential Applications
Notably, a study on a series of 2H-indazole-3-carboxamide derivatives revealed that the 2H-regioisomer is crucial for maintaining potent antagonist activity against the EP4 receptor, with the corresponding 1H-isomers showing significantly lower activity.[4] This suggests that the 2H-indazole core of this compound is a key structural feature for potential biological activity in this area.
The relationship between the starting material, the two methylated isomers, and their potential biological relevance is depicted in the diagram below.
Conclusion
This compound represents a valuable synthetic intermediate for the development of pharmacologically active compounds, particularly those targeting the EP4 receptor. Its synthesis via the N-methylation of Methyl 1H-indazole-3-carboxylate is a feasible, albeit non-selective, route that necessitates chromatographic separation of the resulting regioisomers. The established preference for the 2H-indazole scaffold in potent EP4 receptor antagonists underscores the importance of this compound and warrants further investigation into its biological properties and potential therapeutic applications. Researchers in medicinal chemistry and drug discovery may find this molecule to be a key building block for novel therapeutics.
References
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a diverse range of biological targets. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates targeting cancers, inflammatory disorders, and neurological conditions. This in-depth guide explores the core aspects of indazole derivative discovery, from synthetic strategies and biological activities to detailed experimental protocols and the elucidation of their mechanisms of action through key signaling pathways.
The Versatility of the Indazole Core: A Survey of Biological Activities
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, a testament to the scaffold's ability to be readily functionalized at multiple positions, thereby enabling fine-tuning of its physicochemical properties and target interactions.[1][2][3] The primary therapeutic areas where indazoles have made a significant impact include oncology, inflammation, and neurodegenerative diseases.[4][5]
In oncology, indazole-based compounds have been successfully developed as potent inhibitors of various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[6][7] Marketed drugs such as Axitinib and Pazopanib are prime examples of indazole derivatives targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby inhibiting the formation of new blood vessels that supply tumors.[2][8] Other kinases potently inhibited by indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and cyclin-dependent kinases (CDKs), highlighting the scaffold's utility in developing targeted cancer therapies.[6][8]
Beyond kinase inhibition, indazole derivatives have shown promise as anti-inflammatory agents by modulating various targets within inflammatory cascades.[3][9] For instance, certain derivatives have been found to inhibit nitric oxide synthase (NOS) and act as antagonists for chemokine receptors like CCR4, which are involved in immune cell trafficking.[10][11] The well-established non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core, further underscoring the scaffold's relevance in this therapeutic area.[2]
Key Synthetic Strategies for Indazole Derivatives
The construction of the indazole core and the subsequent diversification of its derivatives are central to the discovery of novel therapeutic agents. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling approaches.
A common and versatile method for the synthesis of 1H-indazoles involves the palladium-catalyzed intramolecular C-N bond formation from appropriately substituted aryl hydrazones.[12] This approach offers a high degree of functional group tolerance and allows for the introduction of diverse substituents on the benzene ring.
Another widely employed strategy is the cyclization of o-haloaryl N-sulfonylhydrazones, which can be mediated by copper catalysts.[1] This method provides a reliable route to 1H-indazoles and has been optimized to proceed under relatively mild conditions.
The functionalization of the pre-formed indazole ring is also a critical aspect of library synthesis for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce aryl or heteroaryl moieties at various positions of the indazole scaffold, enabling the exploration of chemical space and the optimization of biological activity.[13]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of representative indazole derivatives against key biological targets. This data, extracted from various research publications, provides a quantitative basis for comparing the potency of different compounds and for understanding structure-activity relationships.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 14c | FGFR1 | 9.8 | [6] |
| 14b | FGFR1 | 13.2 | [6] |
| 14a | FGFR1 | 15 | [6] |
| 102 | FGFR1 | 30.2 ± 1.9 | [1] |
| 101 | FGFR1 | 69.1 ± 19.8 | [1] |
| 105 | FGFR1 | 0.9 | [1] |
| 105 | FGFR2 | 2.0 | [1] |
| 105 | FGFR3 | 2.0 | [1] |
| 105 | FGFR4 | 6.1 | [1] |
| 109 | EGFR T790M | 5.3 | [1] |
| 109 | EGFR | 8.3 | [1] |
| 127 (Entrectinib) | ALK | 12 | [1] |
| 17 | Aurora A | 26 | [8] |
| 17 | Aurora B | 15 | [8] |
| 21 | Aurora B | 31 | [8] |
| 30 | Aurora A | 85 | [8] |
Table 1: Inhibitory Activity of Indazole Derivatives against Protein Kinases.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 2f | Proliferation | 230 - 1150 | Various Cancer Cell Lines | [14] |
| 88 | ER-α degradation | 0.7 | - | [1] |
| 89 | HL60 Proliferation | Single-digit nM to µM range | HL60 | [1] |
| 90 | HL60 Proliferation | Single-digit nM to µM range | HL60 | [1] |
| 110 | WM3629 Proliferation | Potent | WM3629 | [1] |
| 111 | WM3629 Proliferation | Potent | WM3629 | [1] |
| 121 | IDO1 | 720 | - | [1] |
| 122 | IDO1 | 770 | - | [1] |
| 168 | hTRPA1 | 20 | - | [1] |
| 169 | hTRPA1 | 686 | - | [1] |
Table 2: Diverse Biological Activities of Indazole Derivatives.
Experimental Protocols: A Closer Look at Key Methodologies
To ensure the reproducibility and further exploration of the findings presented in the literature, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of indazole derivatives.
General Procedure for Palladium-Catalyzed Intramolecular C-N Bond Formation
A mixture of the substituted aryl hydrazine, an appropriate aryl halide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired indazole derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized indazole derivatives against a specific protein kinase is determined using a radiometric or fluorescence-based assay. For a radiometric assay, the kinase, a substrate peptide, and [γ-33P]ATP are incubated with varying concentrations of the test compound in a kinase buffer. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The antiproliferative activity of the indazole derivatives is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Following the treatment, the assay reagent is added to each well, and the absorbance or luminescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by non-linear regression analysis.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context in which indazole derivatives exert their effects, graphical representations of key signaling pathways and experimental workflows are invaluable. The following diagrams, generated using the DOT language, illustrate these concepts.
A simplified workflow for the synthesis of indazole derivatives.
Inhibition of the VEGFR signaling pathway by an indazole derivative.
A typical workflow for the in vitro biological evaluation of indazole derivatives.
Conclusion and Future Directions
The indazole scaffold has firmly established its importance in the landscape of modern drug discovery.[2][4] Its synthetic tractability and the diverse biological activities of its derivatives continue to attract significant attention from the medicinal chemistry community.[1][15] Future research in this area will likely focus on the development of more selective and potent inhibitors for novel biological targets, the exploration of new therapeutic applications, and the application of innovative synthetic methodologies to access novel chemical space. The integration of computational drug design and structure-based approaches will undoubtedly accelerate the discovery of the next generation of indazole-based therapeutics.[16]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 16. longdom.org [longdom.org]
A Technical Guide to the Biological Potential of Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2][3] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most predominant.[2][3] The structural versatility of indazole derivatives allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][4][5][6]
While direct biological data on Methyl 2-methyl-2H-indazole-3-carboxylate is not extensively documented in publicly available literature, its core 2H-indazole-3-carboxylate structure is a key component of many potent therapeutic agents. This guide will, therefore, explore the potential biological activities of this compound by examining the well-established pharmacological profiles of structurally related indazole derivatives. The insights provided are intended to serve as a foundation for future research and drug development efforts centered on this specific molecule.
Anticancer Potential
The indazole scaffold is a cornerstone in the development of modern oncology drugs.[1] Several FDA-approved anticancer agents, such as Axitinib and Pazopanib, feature this heterocyclic system, highlighting its importance in cancer therapy.[1] Research has consistently shown that various indazole derivatives exhibit potent antiproliferative and pro-apoptotic activities across a range of human cancer cell lines.[1][7][8]
Mechanism of Action
Indazole derivatives have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many indazole compounds trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating the pro-apoptotic proteins Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7] This cascade of events leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately culminating in cell death.[7]
-
Cell Cycle Arrest: Certain polysubstituted indazoles can block the cell cycle, particularly in the S or G2/M phase, which inhibits DNA synthesis and cell division.[8]
-
Inhibition of Kinases: The indazole nucleus serves as a scaffold for various kinase inhibitors.[4][5] Derivatives have been developed to target crucial signaling proteins like Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Aurora kinases, which are often dysregulated in cancer.[4][5]
-
Inhibition of Angiogenesis and Metastasis: Some derivatives can disrupt the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis) by reducing the activity of enzymes like matrix metalloproteinase-9 (MMP9).[7]
Quantitative Data: In Vitro Anticancer Activity of Indazole Derivatives
| Compound Class/Example | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |
| Substituted Indazole (Compound 2f) | 4T1 (Breast), HCT116 (Colon), A549 (Lung), etc. | 0.23–1.15 µM | [7] |
| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | 0.64–17 µM | [8] |
| 3-Benzylindazoles (CDK8 Inhibitor) | CDK8 Enzyme Assay | 53 nM | [2] |
| 3-Aminoindazole (ALK Inhibitor - Entrectinib) | ALK Enzyme Assay | 12 nM | [2] |
| N-Aromatic-Substituted Indazole (JNK3 Inhibitor) | JNK3 Enzyme Assay | 1-5 nM | [9] |
| 2H-Indazole-3-carboxamide (EP4 Antagonist) | HEK293-EP4 Cells | 1.1 nM | [10] |
Signaling Pathway Visualization
Caption: Apoptotic pathway induced by some anticancer indazole derivatives.
Experimental Protocol: MTT Antiproliferative Assay
This protocol is based on methodologies frequently cited for evaluating the anticancer activity of novel compounds.[1]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., an indazole derivative) is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The old media is removed from the wells, and 100 µL of media containing the test compound at various concentrations is added. Control wells receive media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.
-
Formazan Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.
Anti-inflammatory Potential
Chronic inflammation is a key factor in numerous diseases. Indazole and its derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) which can have notable side effects.[11][12]
Mechanism of Action
The anti-inflammatory effects of indazoles are primarily attributed to their ability to modulate key inflammatory mediators:
-
COX-2 Inhibition: Similar to many NSAIDs, indazole derivatives can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of pain and inflammation.[11][12]
-
Cytokine Inhibition: They can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[11][12]
-
Free Radical Scavenging: Indazoles have been shown to possess antioxidant properties, enabling them to scavenge free radicals and reduce oxidative stress, which is closely linked to the inflammatory process.[11][12]
Quantitative Data: In Vivo and In Vitro Anti-inflammatory Activity
| Compound/Assay | Model/Target | Result | Reference |
| Indazole (100 mg/kg) | Carrageenan-induced rat paw edema | 61.03% inhibition at 5 hours | [11] |
| 5-Aminoindazole (100 mg/kg) | Carrageenan-induced rat paw edema | 83.09% inhibition at 5 hours | [11] |
| Indazole Derivatives | COX-2 Enzyme | Concentration-dependent inhibition | [11][12] |
| Indazole Derivatives | TNF-α Production | Concentration-dependent inhibition | [11][13] |
Signaling Pathway Visualization
Caption: Anti-inflammatory mechanism of indazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[11][12][13]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week before the experiment. Animals are fasted overnight before the test but have free access to water.
-
Grouping and Dosing: Animals are divided into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the indazole compound. The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using appropriate tests like ANOVA.
Antimicrobial Potential
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indazole scaffold has been identified as a promising framework for the development of compounds with antibacterial and antifungal properties.[3][14]
Spectrum of Activity
Derivatives of indazole have shown inhibitory activity against a range of microorganisms, including:
-
Bacteria: Both Gram-positive (Bacillus cereus, Bacillus megaterium) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.[3][14]
Quantitative Data: Antimicrobial Activity of N-methyl-3-aryl indazoles
| Compound | Xanthomonas campestris (Zone of Inhibition, cm) | Bacillus cereus (Zone of Inhibition, cm) | Candida albicans (Zone of Inhibition, cm) | Reference |
| 5i | 2.3 | 1.8 | 1.9 | [14] |
| 5f | 2.2 | 1.7 | 1.7 | [14] |
| 5a | 2.1 | 1.6 | 1.6 | [14] |
| Streptomycin (Standard) | 2.8 | 2.5 | N/A | [14] |
Experimental Workflow Visualization
Caption: Workflow for the agar well diffusion antimicrobial assay.
Experimental Protocol: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[14]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.
-
Plating: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test indazole compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control and a standard antibiotic/antifungal control are also included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Other Potential Therapeutic Areas
The biological versatility of the indazole scaffold extends to other significant therapeutic domains.
-
Neurological Disorders: Indazole derivatives are being investigated for neurological diseases like Parkinson's and Alzheimer's.[6][15][16] Their mechanism often involves the inhibition of key enzymes such as Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and Glycogen Synthase Kinase 3 (GSK-3), a crucial enzyme in various cellular signaling pathways.[6][15]
-
Cardiovascular Diseases: Certain indazoles, like YC-1, have been identified as activators of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, suggesting potential applications in treating circulatory disorders.[17]
Logical Relationship Visualization
Caption: Inhibition of key enzymes in neurological disorders by indazoles.
Conclusion and Future Directions
The indazole scaffold is a highly validated and versatile core in medicinal chemistry, with derivatives demonstrating robust anticancer, anti-inflammatory, and antimicrobial activities, among others. While direct biological studies on This compound are limited, the extensive evidence from structurally similar compounds strongly suggests its potential as a biologically active molecule. The 2H-indazole-3-carboxamide moiety, in particular, has been shown to be a preferred structure for potent biological activity in certain target classes, such as EP4 receptor antagonists.[10]
Future research should focus on the systematic biological evaluation of this compound. Initial screening using the in vitro assays detailed in this guide—such as MTT assays against a panel of cancer cell lines, COX-2 and cytokine inhibition assays, and antimicrobial susceptibility testing—would provide a foundational understanding of its pharmacological profile. Positive hits would warrant further investigation into specific mechanisms of action and in vivo efficacy, potentially leading to the development of a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-2H-indazole-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific mechanism of action for Methyl 2-methyl-2H-indazole-3-carboxylate is limited in publicly available scientific literature. This guide, therefore, focuses on the well-documented mechanism of action of structurally similar compounds, specifically 2H-indazole-3-carboxamide derivatives, which have been identified as potent antagonists of the prostanoid EP4 receptor. This information serves as a strong inferential basis for the potential mechanism of the target compound.
Executive Summary
Indazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5][6] Recent research has elucidated a key mechanism for a subset of these compounds, the 2H-indazole-3-carboxamide derivatives, as potent and selective antagonists of the prostanoid EP4 receptor.[7][8] The EP4 receptor, a G-protein coupled receptor (GPCR), is a critical mediator in inflammatory pathways and has been implicated in the progression of various cancers.[4][9] Antagonism of the EP4 receptor by 2H-indazole derivatives represents a promising therapeutic strategy for a range of diseases. This guide provides a detailed overview of this mechanism, the associated signaling pathways, quantitative data for lead compounds, and relevant experimental protocols.
The Prostanoid EP4 Receptor: The Primary Target
The prostanoid EP4 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a principal mediator of inflammation.[2][4] The EP4 receptor is a GPCR that primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade is involved in a variety of physiological and pathophysiological processes, including immune response, pain perception, and carcinogenesis.[4][9]
EP4 Receptor Signaling Pathways
Upon activation by its endogenous ligand PGE2, the EP4 receptor can initiate multiple downstream signaling cascades:
-
Gαs-cAMP-PKA Pathway (Canonical Pathway): The primary signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][9]
-
PI3K/Akt Pathway: Evidence suggests that the EP4 receptor can also signal through a Gαi-coupled pathway, leading to the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt.[2][9] This pathway is often associated with cell survival and proliferation.
-
β-arrestin Pathway: Like many GPCRs, upon phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor can recruit β-arrestin. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[2]
The antagonism of the EP4 receptor by 2H-indazole-3-carboxamide derivatives blocks the initiation of these signaling pathways by preventing the binding of PGE2.
Quantitative Data: Potency of 2H-Indazole-3-Carboxamide Derivatives
A study focused on the discovery of 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists provides valuable quantitative data on their potency. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the receptor's activity.
| Compound ID | R¹ Group | IC50 (nM)[7] |
| 7 | H | 68.0 ± 0.8 |
| 8 | 4-F | 23.5 ± 0.9 |
| 9 | 4-Cl | 26.9 ± 0.6 |
| 10 | 4-Br | 22.1 ± 1.1 |
| 11 | 4-CH₃ | 30.6 ± 1.2 |
| 12 | 4-OCH₃ | 42.1 ± 1.5 |
| 13 | 3-F | 18.2 ± 0.7 |
| 14 | 3-Cl | 15.8 ± 0.5 |
| 15 | 3-CH₃ | 25.3 ± 1.0 |
| 16 | 2-F | 55.7 ± 1.3 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 2H-indazole derivatives as EP4 receptor antagonists.
Synthesis of 2H-Indazole-3-Carboxamide Derivatives
A general synthetic route for 2H-indazole-3-carboxamide derivatives has been described.[7]
-
N-Alkylation: Commercially available methyl 1H-indazole-3-carboxylate is reacted with a suitable bromide in the presence of a base like potassium hydroxide in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. This reaction yields a mixture of two regioisomers, the 1H- and 2H-indazoles, which are then separated by silica gel chromatography.[7]
-
Hydrolysis: The separated methyl 2-alkyl-2H-indazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran (THF), methanol, and water at an elevated temperature (e.g., 45°C).[7]
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature to yield the final 2H-indazole-3-carboxamide derivative.[7]
EP4 Receptor Binding Assay
This assay determines the affinity of the test compounds for the EP4 receptor.
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human EP4 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand for the EP4 receptor, such as [³H]-PGE2, in a suitable buffer (e.g., 10 mM MES buffer, pH 6.0, containing 1 mM EDTA and 10 mM MnCl₂).[10]
-
Incubation and Detection: Varying concentrations of the unlabeled test compound (the 2H-indazole derivative) are added to compete with the radiolabeled ligand for binding to the receptor. After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]
GloSensor™ cAMP Assay (Functional Assay)
This assay measures the ability of the compounds to antagonize the PGE2-induced activation of the EP4 receptor by quantifying changes in intracellular cAMP levels.[7]
-
Cell Culture and Transfection: HEK-293T cells are co-transfected with a plasmid encoding the human EP4 receptor and a pGloSensor™-22F cAMP plasmid.
-
Cell Plating: The transfected cells are plated in a white, clear-bottom 96-well plate and incubated.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (2H-indazole derivatives) or vehicle control.
-
PGE2 Stimulation: After a pre-incubation period with the test compounds, the cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.
-
Luminescence Detection: A GloSensor™ cAMP reagent is added, and the luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.
-
Data Analysis: The ability of the test compounds to inhibit the PGE2-induced increase in cAMP is used to determine their antagonistic activity and calculate IC50 values.[7]
Visualizations
Signaling Pathways
Caption: EP4 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis and Evaluation.
References
- 1. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of 2HâIndazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - figshare - Figshare [figshare.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 2-methyl-2H-indazole-3-carboxylate
A Technical Guide for Pharmaceutical and Chemical Researchers
Abstract
This technical document provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 2-methyl-2H-indazole-3-carboxylate, a known impurity of the antiemetic drug Granisetron. Identified as Granisetron Impurity 34, this compound, with the CAS Number 109216-61-7, is of significant interest in drug development and quality control. This guide presents its key spectroscopic data in a structured format, outlines a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow, offering a valuable resource for researchers in pharmaceutical sciences and synthetic organic chemistry.
Introduction
This compound is a heterocyclic compound that arises as a process-related impurity in the synthesis of Granisetron, a potent 5-HT3 receptor antagonist. The formation of this N2-methylated isomer, in contrast to the desired N1-methylated pharmacophore of Granisetron, underscores the importance of regioselectivity in the synthesis of indazole-based active pharmaceutical ingredients (APIs). A thorough understanding and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide serves as a technical resource, consolidating the available spectroscopic data and synthetic methodologies for this specific compound.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While several sources indicate the availability of NMR data, specific peak assignments and coupling constants were not found in the public domain search results. Researchers are advised to acquire this data from suppliers of certified reference standards.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 190.20 | [M]+ (Calculated for C₁₀H₁₀N₂O₂) |
Synthesis
The synthesis of this compound is not explicitly detailed in the available literature. However, based on the known synthesis of Granisetron and related indazole derivatives, a probable synthetic route involves the N-methylation of a suitable indazole precursor followed by esterification. A key challenge in this synthesis is controlling the regioselectivity of the N-methylation to favor the 2-position of the indazole ring.
Proposed Synthetic Pathway
The synthesis likely proceeds via the methylation of Methyl 1H-indazole-3-carboxylate. The formation of the 2-methyl isomer is a known side reaction in the synthesis of the 1-methyl isomer (a precursor to Granisetron).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following is a generalized experimental protocol for the N-methylation of an indazole carboxylate, which can be adapted for the synthesis of the target compound.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Reagents for workup (e.g., Water, Brine, Organic solvent for extraction)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Methyl 1H-indazole-3-carboxylate in an anhydrous aprotic solvent under an inert atmosphere, add the base portion-wise at a controlled temperature (e.g., 0 °C).
-
Methylation: After stirring for a suitable time to allow for deprotonation, add the methylating agent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Biological Context
As an impurity of Granisetron, the primary biological relevance of this compound lies in its potential to be present in the final drug product. While there is no specific information available in the searched literature regarding its pharmacological or toxicological properties, the characterization and control of such impurities are mandated by regulatory agencies to ensure patient safety. Further research into the biological activity of this compound may be warranted as part of a comprehensive impurity profiling program.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of this compound. While specific quantitative spectroscopic data remains proprietary to suppliers of analytical standards, the provided information on its identity, relationship to Granisetron, and a generalized synthetic protocol offers a valuable starting point for researchers. The control of this and other process-related impurities is a critical aspect of pharmaceutical development, and a thorough understanding of their chemical properties is essential for the production of safe and effective medicines.
Methodological & Application
Application Notes and Protocols: Methyl 2-methyl-2H-indazole-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2-methyl-2H-indazole-3-carboxylate as a key intermediate in organic synthesis. The focus is on its application in the development of pharmacologically active compounds.
Application Notes
This compound is a versatile heterocyclic building block employed in the synthesis of a variety of bioactive molecules. Its rigid bicyclic core and functional handles—the methyl ester and the N-methylated pyrazole ring—allow for diverse chemical modifications, leading to compounds with significant therapeutic potential.
1. Synthesis of Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy:
This compound is a crucial precursor for the synthesis of 2H-indazole-3-carboxamide derivatives, which have been identified as potent and selective antagonists of the prostanoid EP4 receptor.[1] The EP4 receptor is implicated in tumorigenesis and immunosuppression, making its antagonists promising candidates for cancer immunotherapy.[1] The synthesis involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of potential drug candidates. The resulting compounds have shown single-nanomolar antagonistic activity against the human EP4 receptor.[1]
2. Development of Antimicrobial and Anti-Inflammatory Agents:
The 2H-indazole scaffold is a prominent feature in compounds exhibiting antimicrobial and anti-inflammatory properties. This compound can be elaborated into more complex molecules with dual-action capabilities.[2][3] For instance, derivatives of 2H-indazoles have demonstrated significant antiprotozoal activity against various pathogens and inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2][3] The synthesis of these agents often involves modification at the 3-position of the indazole ring, starting from the carboxylate functionality.
3. Precursor for Synthetic Cannabinoids (Note of Caution):
The indazole-3-carboxylate scaffold is a common structural motif in many synthetic cannabinoids.[4][5] Typically, the synthesis of these compounds involves the N-alkylation of a 1H-indazole-3-carboxylate precursor. While this compound could theoretically be used, the majority of reported synthetic routes for potent cannabinoid receptor agonists utilize the corresponding N1-alkylated isomers.[4][5] Therefore, its application in this area is less direct and would likely involve isomerization or be aimed at producing compounds with potentially different pharmacological profiles.
Quantitative Data
Table 1: Biological Activity of 2H-Indazole Derivatives
| Compound Class | Target | Key Derivative Example | IC50 (nM) | Reference |
| Prostanoid EP4 Receptor Antagonists | Human EP4 Receptor | 2H-indazole-3-carboxamide derivative | 1.1 ± 0.1 | [1] |
| Anti-Inflammatory Agents | Cyclooxygenase-2 (COX-2) | 2,3-diphenyl-2H-indazole derivative | - (Significant in vitro inhibition) | [2][3] |
| Antiprotozoal Agents | Giardia intestinalis | 2,3-diphenyl-2H-indazole derivative | < 1 µM | [2][3] |
| Antiprotozoal Agents | Entamoeba histolytica | 2,3-diphenyl-2H-indazole derivative | < 1 µM | [2][3] |
| Antiprotozoal Agents | Trichomonas vaginalis | 2,3-diphenyl-2H-indazole derivative | < 1 µM | [2][3] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol describes a highly selective N2-alkylation of methyl 1H-indazole-3-carboxylate using a methyl trichloroacetimidate reagent, adapted from a general procedure for N2-alkylation of indazoles.[6]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Methyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add methyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Protocol 2: Synthesis of a 2H-Indazole-3-carboxamide Derivative (EP4 Antagonist Precursor)
This protocol outlines the hydrolysis of this compound followed by amide coupling.
Part A: Hydrolysis to 2-methyl-2H-indazole-3-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF:MeOH:H₂O (2:2:1).
-
Add lithium hydroxide monohydrate (3.0 equiv) to the solution.
-
Heat the reaction mixture to 45 °C and stir for 3-5 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 3-4 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-2H-indazole-3-carboxylic acid.
Part B: Amide Coupling
Materials:
-
2-methyl-2H-indazole-3-carboxylic acid
-
Desired primary or secondary amine (e.g., methyl 4-(aminomethyl)benzoate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methyl-2H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2H-indazole-3-carboxamide derivative.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 6. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Synthesis of Amides from Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a diverse range of amides starting from Methyl 2-methyl-2H-indazole-3-carboxylate. The described methodology is a two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a primary or secondary amine. This method is robust and applicable to the generation of libraries of indazole-3-carboxamides, a scaffold of significant interest in medicinal chemistry.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that are frequently found in biologically active molecules and pharmaceuticals. Specifically, 2H-indazole-3-carboxamides have been identified as potent antagonists for receptors like the prostanoid EP4 receptor, highlighting their potential in immunotherapy for colorectal cancer. The synthesis of these compounds is a critical step in the drug discovery and development process. The following protocol outlines a reliable method for the preparation of these amides.
The overall synthetic strategy involves two key transformations:
-
Hydrolysis: The starting material, this compound, is hydrolyzed to 2-methyl-2H-indazole-3-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling agent to form the final amide product.
Experimental Protocols
Part 1: Hydrolysis of this compound
This procedure outlines the conversion of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a solvent mixture of THF, MeOH, and H₂O in a 2:2:1 ratio.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq.) to the solution.
-
Stir the reaction mixture at 45 °C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidify the aqueous layer to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-2H-indazole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if of sufficient purity, or it can be recrystallized if necessary.
Part 2: Amide Coupling of 2-methyl-2H-indazole-3-carboxylic acid with an Amine
This protocol describes a general procedure for the synthesis of 2-methyl-2H-indazole-3-carboxamides using a common coupling agent.
Materials:
-
2-methyl-2H-indazole-3-carboxylic acid (from Part 1)
-
Amine (primary or secondary, 1.0 - 1.2 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl, 1.2 - 1.5 eq.)
-
1-Hydroxybenzotriazole (HOBt, 1.2 - 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).[2]
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[2]
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[2] An alternative coupling agent that can be used is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[3]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, pour the mixture into water and extract the product with EtOAc or DCM.[2]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
The following table provides representative data for the synthesis of various amides from 1H-indazole-3-carboxylic acid, which serves as a close analogue for what can be expected when starting from 2-methyl-2H-indazole-3-carboxylic acid. Yields are typically good to excellent, depending on the nature of the amine used.
| Amine (R-NH₂) | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | EDC·HCl, HOBt, TEA | DMF | 4-6 | 84 | |
| 4-Methylaniline | EDC·HCl, HOBt, TEA | DMF | 4-6 | 82 | |
| 2-Morpholinoethan-1-amine | EDC·HCl, HOBt, TEA | DMF | 4-6 | 78 | |
| 4-Methylpiperazin-1-amine | EDC·HCl, HOBt, TEA | DMF | 4-6 | 75 | |
| Methyl 4-(aminomethyl)benzoate | HATU, DIPEA | DMF | 6 | 78-85 | [1] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-methyl-2H-indazole-3-carboxamides.
References
Application of Methyl 2-methyl-2H-indazole-3-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-indazole-3-carboxylate and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential in the development of novel therapeutics. The 2H-indazole core is a privileged structure, indicating its ability to interact with a wide range of biological targets. Recent research has highlighted the role of 2H-indazole-3-carboxamide derivatives, synthesized from this compound precursors, as potent and selective antagonists of the prostanoid EP4 receptor. This activity is particularly relevant for the development of new treatments in immuno-oncology, specifically for colorectal cancer.
The EP4 receptor, a G-protein coupled receptor, is involved in various physiological and pathological processes, including inflammation and cancer progression. Antagonism of the EP4 receptor can mitigate immunosuppressive effects within the tumor microenvironment, thereby enhancing anti-tumor immunity. The application of this compound as a key building block for these potent antagonists underscores its importance in contemporary drug discovery.
Application Notes
Target: Prostanoid EP4 Receptor
Therapeutic Area: Immuno-oncology, Colorectal Cancer
Summary of Biological Activity:
Derivatives of this compound have been identified as potent antagonists of the human prostanoid EP4 receptor. These compounds have demonstrated low nanomolar to single-nanomolar antagonistic activity in cellular functional assays.[1] The 2H-regioisomer of the indazole scaffold has been shown to be crucial for maintaining this high potency.[1]
Structure-activity relationship (SAR) studies have revealed that modifications to the parent 2H-indazole-3-carboxamide scaffold can significantly impact antagonist potency. For instance, the introduction of various substituents on the benzene ring is well-tolerated and can enhance potency.[1] The length of the linker between the indazole core and other parts of the molecule is also a critical determinant of activity.[1]
The antagonistic activity has been confirmed through multiple assays, including the GloSensor™ cAMP assay and a CRE (cAMP response element) reporter assay, which measure the downstream signaling effects of EP4 receptor activation.[1] A lead compound, compound 14 (a derivative of the core scaffold), exhibited an IC50 value of 1.1 ± 0.1 nM in the GloSensor™ cAMP assay and 4.1 ± 0.2 nM in the CRE reporter assay.[1] Furthermore, this compound was shown to inhibit the upregulation of immunosuppression-related genes in macrophages, providing a mechanistic link to its potential anti-cancer effects.[1]
Quantitative Data
The following table summarizes the in vitro potency of selected 2H-indazole-3-carboxamide derivatives, which are synthesized from precursors related to this compound.
| Compound | Modification | EP4 Antagonistic Activity (IC50, nM) |
| 7 | Parent Compound | 68.0 ± 0.8 |
| 8 | Substituted Benzene Ring | Not specified, but potent |
| 14 | Optimized Derivative | 1.1 ± 0.1 (GloSensor™ cAMP assay) |
| 14 | Optimized Derivative | 4.1 ± 0.2 (CRE reporter assay) |
| 17-26 | 1H-indazole analogues | > 10,000 |
| 29 | Extended Linker | > 330-fold decrease vs. compound 8 |
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and highly relevant procedure for the N-alkylation of a precursor, methyl 1H-indazole-3-carboxylate, is described. This reaction yields a mixture of the 1H and 2H regioisomers, which can then be separated.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Methylating agent (e.g., Iodomethane, Dimethyl sulfate)
-
Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for chromatography
Procedure:
-
To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH at room temperature.
-
Stir the mixture for a short period to allow for the formation of the corresponding salt.
-
Add the methylating agent (e.g., iodomethane) to the reaction mixture.
-
Continue stirring at room temperature for approximately 3 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of methyl 1-methyl-1H-indazole-3-carboxylate and this compound.
-
Separate the two regioisomers using silica gel column chromatography to obtain the pure this compound. The separation of similar regioisomers has been reported to be achievable.[1]
GloSensor™ cAMP Assay for EP4 Receptor Antagonism
This protocol is adapted from standard Promega protocols and the cited research.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4).
-
GloSensor™ cAMP Reagent.
-
Test compounds (2H-indazole-3-carboxamide derivatives).
-
Prostaglandin E2 (PGE2) as the agonist.
-
Cell culture medium and plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Seed HEK293-EP4 cells in a 96-well white clear-bottom plate and culture overnight to allow for cell attachment.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Cell Equilibration: Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing equilibration medium. Incubate for approximately 2 hours at room temperature.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Agonist Stimulation: After a short pre-incubation with the test compounds, add PGE2 to all wells (except for the negative control) to stimulate the EP4 receptor.
-
Luminescence Measurement: After 15-30 minutes of incubation at room temperature, measure the luminescence using a luminometer.
-
Data Analysis: The antagonistic activity of the test compounds is determined by their ability to inhibit the PGE2-induced increase in cAMP levels, which is reflected in a decrease in the luminescence signal. Calculate IC50 values from the dose-response curves.
CRE Reporter Assay for EP4 Receptor Antagonism
This protocol is based on general CRE reporter assay principles and the cited research.
Materials:
-
HEK293 cells.
-
A plasmid containing a CRE-driven luciferase reporter gene.
-
A plasmid for the expression of the human EP4 receptor.
-
Transfection reagent.
-
Test compounds.
-
PGE2.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfection: Co-transfect HEK293 cells with the EP4 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds.
-
Agonist Stimulation: After pre-incubation with the test compounds, stimulate the cells with PGE2 to activate the EP4 receptor and the downstream cAMP/PKA/CREB signaling pathway.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (typically 6-24 hours), lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.
-
Data Analysis: The antagonistic activity is determined by the reduction in PGE2-induced luciferase expression. Calculate IC50 values from the dose-response curves.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: EP4 receptor signaling pathway and point of antagonism.
References
experimental procedure for N-methylation of indazole-3-carboxylic acid
An Application Note and Protocol for the Regioselective N-Methylation of Indazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its N-methylated derivatives, specifically 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) and 2-methyl-2H-indazole-3-carboxylic acid (2-MICA), serve as key intermediates in the synthesis of numerous pharmacologically active compounds, including the antiemetic drug Granisetron.[1][2] A primary challenge in their synthesis is controlling the regioselectivity of the methylation, as the reaction can occur at either the N1 or N2 position of the indazole ring.[2][3]
The regiochemical outcome is highly dependent on the reaction conditions, which determine whether the reaction is under thermodynamic or kinetic control.[4] The 1H-indazole tautomer is generally more stable, making the N1-methylated product the thermodynamically favored isomer.[4][5] Conversely, the N2-methylated product is often the kinetically favored isomer.[4] This document provides detailed protocols for the selective synthesis of both N1 and N2 methylated isomers of indazole-3-carboxylic acid.
Reaction Pathways
The methylation of indazole-3-carboxylic acid proceeds via deprotonation of the indazole nitrogen, followed by nucleophilic attack on a methylating agent. The choice of base and solvent system dictates the selectivity towards the N1 (thermodynamic) or N2 (kinetic) product.
Data Summary
The following table summarizes typical conditions for achieving regioselective N-methylation of indazole-3-carboxylic acid. Yields and selectivity are highly dependent on the specific substrate and precise reaction conditions and may require optimization.
| Target Isomer | Control Type | Methylating Agent | Base | Solvent | Temperature | Typical Yield | Selectivity |
| N1-Methyl | Thermodynamic | Dimethyl sulfate or Iodomethane | Sodium Hydride (NaH) | DMF | Room Temp. | 51-96%[6] | High N1 |
| N1-Methyl | Thermodynamic | Dimethyl sulfate | Calcium Oxide (CaO) | Methanol | Reflux | High | High N1[1] |
| N2-Methyl | Kinetic | Iodomethane | Potassium Carbonate (K₂CO₃) | Acetone/DMF | Room Temp. to 50°C | Variable | Mixture, N2 favored |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive and flammable; handle with extreme care under an inert atmosphere. Methylating agents like dimethyl sulfate and iodomethane are toxic and should be handled with caution.
Protocol 1: Selective Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (N1-Isomer)
This protocol utilizes a strong base to favor the formation of the thermodynamically more stable N1-methylated product.
Materials and Reagents:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indazole-3-carboxylic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 equiv) portion-wise to the stirred solution. Note: At least two equivalents of base are needed to deprotonate both the carboxylic acid and the indazole N-H proton. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (iodomethane or dimethyl sulfate, 1.2 equiv) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-21 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of ~3-4 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 1-methyl-1H-indazole-3-carboxylic acid.[1]
Protocol 2: Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid (N2-Isomer)
This protocol employs conditions that favor kinetic control, which typically yields the N2-isomer as the major product, although a mixture with the N1-isomer is common. Separation of isomers is usually required.
Materials and Reagents:
-
Indazole-3-carboxylic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF
-
Iodomethane (CH₃I)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add indazole-3-carboxylic acid (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).
-
Solvent and Reagent Addition: Add acetone or DMF, followed by iodomethane (1.5 equiv).
-
Reaction: Stir the mixture vigorously at room temperature (or heat to 50 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and water. Separate the layers.
-
Acidification & Isolation: Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the carboxylic acid products. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting product will likely be a mixture of N1 and N2 isomers.[5] Separate the isomers using column chromatography on silica gel to isolate the 2-methyl-2H-indazole-3-carboxylic acid.
Characterization of Isomers
Unambiguous identification of the N1 and N2 isomers is critical. While standard techniques like melting point, IR, and ¹H NMR are used, they may not always be sufficient for a definitive assignment.[7]
-
NMR Spectroscopy: Multinuclear NMR is a powerful tool for distinguishing between the isomers.[5] Specific chemical shifts of the protons on the indazole ring and the N-methyl group can help in structural assignment.
-
UV Derivative Spectrophotometry: This technique has been shown to be a simple and effective method for identifying the substituent position. The second, third, and fourth derivative spectra show characteristic signals that can unambiguously distinguish between the N1 and N2 series of isomers.[7]
Experimental Workflow
The general workflow for the N-methylation of indazole-3-carboxylic acid is outlined below.
References
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-indazole-3-carboxylate is a key structural motif in medicinal chemistry. The synthesis of this specific regioisomer presents a challenge due to the two reactive nitrogen atoms (N1 and N2) in the indazole ring. Alkylation reactions can lead to a mixture of N1 and N2 substituted products, necessitating carefully controlled reaction conditions to achieve high selectivity for the desired N2-isomer. These application notes provide detailed protocols for the regioselective synthesis of this compound, focusing on methods that favor N2-alkylation.
Factors Influencing N-Alkylation Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and the nature of the alkylating agent. Generally, kinetically controlled reactions tend to favor the N2-isomer, while thermodynamically controlled conditions often yield the more stable N1-isomer.
Data Presentation: N-Alkylation of Indazole-3-Carboxylates
The following table summarizes various reaction conditions and their impact on the regioselectivity of N-alkylation of methyl indazole-3-carboxylate and related derivatives.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Yield (N2-isomer) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | - | THF | 0 °C to 50 °C | 1:2.5 | 58% | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Not specified | - | 46% | [2] |
| Methyl 1H-indazole-3-carboxylate | Various alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Not specified | Not specified | Highly N2-selective (no N1 observed) | Not specified | [3][4] |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | DABCO | DMF | Reflux | N2-selective | Not specified | [5] |
| Methyl 1H-indazole-3-carboxylate | 1-(bromomethyl)-4-fluorobenzene | Not specified | Not specified | Not specified | N1-isomer formed | Not specified | [6] |
Experimental Protocols
Two primary synthetic routes are detailed below for the preparation of this compound. The first involves the direct N2-methylation of the pre-formed methyl 1H-indazole-3-carboxylate. The second route involves the synthesis of the parent methyl 1H-indazole-3-carboxylate from indazole-3-carboxylic acid.
Protocol 1: N2-Methylation of Methyl 1H-indazole-3-carboxylate via Mitsunobu Reaction
This protocol is adapted from procedures known to favor N2-alkylation of indazoles.
Materials and Reagents:
-
Methyl 1H-indazole-3-carboxylate
-
Methanol (as the methyl source)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-3-carboxylate (1.0 eq) and triphenylphosphine (1.5 - 2.0 eq).
-
Dissolve the solids in anhydrous THF.
-
Add methanol (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Protocol 2: N2-Methylation of Methyl 1H-indazole-3-carboxylate using Methyl 2,2,2-trichloroacetimidate
This method is reported to be highly selective for N2-alkylation.[3][4]
Materials and Reagents:
-
Methyl 1H-indazole-3-carboxylate
-
Methyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in the chosen anhydrous solvent.
-
Add methyl 2,2,2-trichloroacetimidate (1.2 - 1.5 eq).
-
Add a catalytic amount of trifluoromethanesulfonic acid or copper(II) triflate (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Protocol 3: Synthesis of the Starting Material, Methyl 1H-indazole-3-carboxylate
This protocol describes the esterification of indazole-3-carboxylic acid.
Materials and Reagents:
-
Indazole-3-carboxylic acid
-
Methanol
-
Sulfuric acid or Thionyl chloride (as catalyst)
-
Anhydrous solvent (if using thionyl chloride, e.g., Dichloromethane)
Procedure (Acid-Catalyzed Esterification):
-
Suspend indazole-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of N-Alkylation Conditions
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Methyl 2-methyl-2H-indazole-3-carboxylate (CAS No: 109216-61-7). The information herein is compiled from publicly available safety data and general laboratory best practices, intended to provide a comprehensive guide in the absence of a specific, detailed Safety Data Sheet (SDS).
Compound Identification and Safety Data
Table 1: Hazard Identification
| Hazard Class | Statement |
| Acute Toxicity, Oral | Potential for harm if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Eye Irritation | May cause eye irritation. |
Table 2: Precautionary Statements for Safe Handling
| Category | Precautionary Statement |
| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. |
| Response | If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store in a dry place. Protect from sunlight. Store locked up. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
The following protocols are based on general best practices for handling powdered chemical compounds in a research laboratory setting.
Protocol for Receiving and Initial Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the compound name and CAS number on the label match the order.
-
Personal Protective Equipment (PPE): Before handling the container, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Initial Storage: Store the unopened container in a designated, well-ventilated, and dry chemical storage area, away from incompatible materials. The storage location should be cool and protected from direct sunlight.
Protocol for Weighing and Aliquoting
-
Designated Area: Conduct all weighing and aliquoting of the powdered compound inside a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
PPE: Wear a lab coat, safety glasses with side shields, and nitrile gloves. For larger quantities or if there is a risk of aerosolization, consider using a face shield and a respirator with an appropriate particulate filter.
-
Equipment Preparation: Use clean, dry spatulas and weighing vessels. Ensure the analytical balance is clean and calibrated.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating dust.
-
Sealing: Securely close the primary container immediately after dispensing.
-
Labeling: Clearly label all aliquots with the compound name, concentration (if dissolved), date, and user's initials.
-
Decontamination: Clean the spatula, weighing vessel, and any contaminated surfaces within the fume hood. Dispose of any contaminated waste in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly after completing the procedure, even after removing gloves.
Protocol for Dissolution
-
Solvent Selection: Consult relevant literature for appropriate solvents. If no information is available, perform small-scale solubility tests.
-
Procedure:
-
In a chemical fume hood, add the desired volume of solvent to a labeled flask or vial.
-
Slowly add the pre-weighed this compound powder to the solvent while stirring.
-
If necessary, use sonication or gentle heating to aid dissolution. If heating, ensure the solvent is not flammable and use appropriate precautions.
-
Once dissolved, cap the container securely.
-
Protocol for Long-Term Storage
-
Container: Store the compound in its original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area. Protect from light.
-
Segregation: Store away from strong oxidizing agents and incompatible materials.
-
Inventory: Maintain an accurate inventory of the compound, including the amount and storage location.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling and storage of research chemicals.
Application Notes and Protocols: The Role of Methyl 2-methyl-2H-indazole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This document provides detailed application notes and protocols on the use of Methyl 2-methyl-2H-indazole-3-carboxylate , a key building block for the synthesis of a variety of kinase inhibitors targeting critical oncogenic pathways.
Data Presentation: Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 17 | Aurora A | 26 | [2][3] |
| Aurora B | 15 | [2][3] | |
| Indazole Derivative 21 | Aurora B | 31 | [2][3] |
| Indazole Derivative 30 | Aurora A | 85 | [2][3] |
| Indazole Amide 53a | Aurora A | < 1000 | [2] |
| Indazole Amide 53c | Aurora A | < 1000 | [2] |
Table 2: Inhibitory Activity against VEGFR
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 12b | VEGFR-2 | 5.4 | [1] |
| Indazole Derivative 12c | VEGFR-2 | 5.6 | [1] |
| Indazole Derivative 12e | VEGFR-2 | 7.0 | [1] |
| Sorafenib (Reference) | VEGFR-2 | 90 | [1] |
Table 3: Inhibitory Activity against Pim Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Indazole Derivative 59a | Pim-1 | 3 | [1] |
| Pim-2 | 11 | [1] | |
| Pim-3 | 3 | [1] | |
| Indazole Derivative 59c | Pim-1 | 3 | [1] |
| Pim-2 | 70 | [1] | |
| Pim-3 | 3 | [1] |
Table 4: Inhibitory Activity against Threonine Tyrosine Kinase (TTK)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CFI-400936 (Indazole Derivative 72) | TTK | 3.6 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of indazole-based kinase inhibitors starting from this compound, followed by protocols for evaluating their biological activity.
Protocol 1: Synthesis of 2-Methyl-2H-indazole-3-carboxamide Derivatives
This protocol outlines a two-step synthesis of 2-methyl-2H-indazole-3-carboxamide derivatives, which are common scaffolds for kinase inhibitors.
Step 1: Hydrolysis of this compound
This step converts the starting methyl ester into the corresponding carboxylic acid.
-
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) aqueous solution (e.g., 1 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.[5]
-
Attach a reflux condenser and heat the reaction mixture to reflux.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.[5]
-
Acidify the mixture to pH 1 with hydrochloric acid to precipitate the product.[5]
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-methyl-2H-indazole-3-carboxylic acid.[5]
-
Step 2: Amide Coupling to form 2-Methyl-2H-indazole-3-carboxamides
This step couples the carboxylic acid with a desired amine to form the final carboxamide product.
-
Materials:
-
2-methyl-2H-indazole-3-carboxylic acid (from Step 1)
-
Substituted aryl or aliphatic amine
-
N,N-Dimethylformamide (DMF)
-
(3-Dimethylaminopropyl)-ethyl-carbodiimide hydrochloride (EDC.HCl)[6]
-
N-Hydroxybenzotriazole (HOBt)[6]
-
Triethylamine (TEA)[6]
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve 2-methyl-2H-indazole-3-carboxylic acid in DMF in a round-bottom flask.
-
Add EDC.HCl and HOBt to the solution and stir at room temperature.[7]
-
Add triethylamine to the reaction mixture.[7]
-
Add the desired substituted amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.[7]
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-methyl-2H-indazole-3-carboxamide derivative.[7]
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][8][9]
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase of interest
-
Kinase-specific substrate
-
Synthesized indazole test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the indazole test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO).[2]
-
Add 2.5 µL of the target kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[2]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2][10]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized indazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]
-
Prepare serial dilutions of the indazole test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or a vehicle control.[11]
-
Incubate the plate for 72 hours in a humidified incubator.[11]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[11]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of key kinases targeted by indazole-based inhibitors.
Caption: VEGFR2 Signaling Pathway and Inhibition.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing Methyl 2-methyl-2H-indazole-3-carboxylate as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling to generate potent bioactive compounds, with a focus on the synthesis of prostanoid EP4 receptor antagonists.
Synthetic Overview
The primary synthetic strategy involves a two-step process. First, the methyl ester of the starting material is hydrolyzed to yield 2-methyl-2H-indazole-3-carboxylic acid. This intermediate is then coupled with a desired amine to form a stable amide bond, leading to the final bioactive molecule. This approach is versatile and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Logical Workflow of the Synthesis
References
Application Notes and Protocols for the Functionalization of Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of Methyl 2-methyl-2H-indazole-3-carboxylate. This key heterocyclic scaffold is a valuable building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The following sections detail protocols for the synthesis of the starting material and its subsequent functionalization at both the C3-position of the indazole core and on the benzene ring.
Synthesis of Starting Material: this compound
The synthesis of this compound can be achieved via the N-alkylation of the commercially available Methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.
Experimental Protocol:
A mixture of indazole-3-carboxylic acid (5.00 g, 0.0309 mole), methanesulfonic acid (1 ml), and methanol (100 ml) is heated at reflux for 5 hours. The mixture is then concentrated to a volume of approximately 30 ml and treated with an excess of saturated aqueous sodium bicarbonate solution. Water is added to a total volume of 200 ml, and the resulting solid is collected by filtration. The wet solid is dissolved in methylene chloride (200 ml), and the organic layer is separated, dried over magnesium sulfate, and concentrated to yield methyl indazole-3-carboxylate.
For the N-methylation, to a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, potassium hydroxide is added, followed by the addition of methyl iodide. The reaction is stirred at room temperature for 3 hours. After completion, the reaction mixture is worked up to afford a mixture of methyl 1-methyl-1H-indazole-3-carboxylate and this compound, which are then separated by silica gel chromatography.
Functionalization at the C3-Position
The C3-position of the 2H-indazole ring is susceptible to a variety of functionalization reactions, primarily through C-H activation pathways.
C3-H Arylation
Direct C-H arylation is a powerful method for the synthesis of 3-aryl-2H-indazoles. Palladium-catalyzed reactions are commonly employed for this transformation.
Table 1: Palladium-Catalyzed C3-H Arylation of 2H-Indazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | KOAc | DMA | 150 | 63-94 | |
| Pd(dppf)Cl₂·CH₂Cl₂ | Ag₂CO₃ | H₂O | 50-60 | 48-97 | |
| Pd(OAc)₂ / Phen | Cs₂CO₃ | Toluene | 140 | up to 91 |
A mixture of the 2-substituted-2H-indazole (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃ or phenanthroline, 5-10 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMA or toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.
Caption: Proposed catalytic cycle for Pd-catalyzed C3-H arylation.
C3-H Formylation
The introduction of a formyl group at the C3 position provides a versatile handle for further synthetic transformations. A microwave-assisted, Selectfluor-mediated formylation has been reported to be effective.
Table 2: C3-H Formylation of 2H-Indazoles
| Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | Selectfluor | DMSO | 125 (MW) | 1 | 40-80 |
To a solution of the 2-substituted-2H-indazole (0.2 mmol) in DMSO (2 mL) in a microwave vial, Selectfluor (0.6 mmol) is added at room temperature. The mixture is then subjected to microwave irradiation at 125 °C for 1 hour. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2-substituted-2H-indazole-3-carbaldehyde.
Caption: Proposed radical mechanism for C3-H formylation.
C3-H Amination
Direct C-H amination introduces a nitrogen-containing functional group at the C3 position, which is a common motif in bioactive molecules. Copper-catalyzed and organophotoredox-catalyzed methods have been developed for this purpose.
Table 3: C3-H Amination of 2H-Indazoles
| Catalyst | Amine Source | Solvent | Conditions | Yield (%) | Reference |
| Cu(OAc)₂ | 2H-Indazoles | Dioxane | 100 °C, 24 h | Moderate to excellent | |
| 4CzIPN (photocatalyst) | Amines | MeCN | Blue LEDs, rt | up to 90% |
A mixture of the 2-substituted-2H-indazole (1.0 equiv.), the aminating agent (e.g., another 2H-indazole, 1.2 equiv.), Cu(OAc)₂ (10 mol%), and a suitable base in a solvent such as dioxane is heated at 100 °C for 24 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the C3-aminated product.
Functionalization of the Benzene Ring
Functionalization of the carbocyclic ring of the indazole scaffold allows for the modulation of the molecule's electronic and steric properties.
Halogenation
Halogenation of the benzene ring provides a handle for further cross-coupling reactions. Regioselective halogenation can be achieved using N-halosuccinimides.
Table 4: Halogenation of 2-Substituted-2H-Indazoles
| Reagent | Solvent | Position | Yield (%) | Reference |
| NBS | EtOH | C7 | up to 97% | |
| NCS | EtOH | C7 | up to 95% |
To a solution of this compound in ethanol, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the C7-bromo derivative.
Nitration
Nitration of the benzene ring introduces a nitro group, which can be a precursor for an amino group or other functionalities.
Table 5: Nitration of 2-Aryl-2H-Indazoles
| Nitrating Agent | Catalyst | Solvent | Temperature (°C) | Position | Yield (%) | Reference |
| Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | C7 | up to 78% |
To a solution of the 2-aryl-2H-indazole in acetonitrile, iron(III) nitrate nonahydrate and zinc triflate are added. The mixture is heated at 80 °C. The reaction is monitored by TLC. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 7-nitro-2-aryl-2H-indazole.
Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles
Halogenated indazoles are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Table 6: Suzuki-Miyaura Coupling of C7-Bromo-4-substituted-1H-indazoles
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to good |
A mixture of the C7-bromo-indazole derivative (1.0 equiv.), a boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture such as dioxane and water is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low yield of the desired N-2 isomer (this compound) and formation of the N-1 isomer.
-
Question: My reaction is producing a mixture of N-1 and N-2 alkylated regioisomers, with the N-1 isomer being the major product. How can I improve the selectivity for the N-2 isomer?
-
Answer: The N-alkylation of methyl 1H-indazole-3-carboxylate commonly results in a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product under standard alkylation conditions.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1] To favor the formation of the desired N-2 isomer, consider the following strategies:
-
Choice of Base and Solvent: The reaction conditions, particularly the base and solvent system, can influence the regioselectivity. Experiment with different combinations. For instance, using potassium hydroxide (KOH) in anhydrous dimethylformamide (DMF) has been reported for this alkylation.[2]
-
Starting Material: An alternative approach is to start from indazole-3-carboxylic acid and perform the N-alkylation first. Some methods have shown that direct alkylation of indazole-3-carboxylic acid can provide selective alkylation at the N-1 position, which, while not directly yielding the N-2 ester, highlights the tunability of the reaction.[3] Subsequent esterification would then be necessary.
-
Purification: Efficient separation of the two isomers is crucial for obtaining the pure N-2 product. Silica gel chromatography is a commonly used method for this separation.[1][2] It has been noted that the N-1 regioisomer typically has a lower Rf value compared to the N-2 regioisomer in thin-layer chromatography (TLC) analysis.[2]
-
Issue 2: Low overall yield due to side reactions.
-
Question: I am observing a low overall yield and suspect side reactions are occurring. What are the common side reactions and how can I minimize them?
-
Answer: Besides the formation of regioisomers, other side reactions can lower the yield:
-
Decarboxylation: If you are working with indazole-3-carboxylic acid as a precursor, harsh reaction conditions can lead to decarboxylation, resulting in the formation of indazole as a byproduct.[1] To avoid this, use milder reaction conditions.
-
Starting from Indoles: If you are employing a synthesis route starting from indoles, a common side reaction is the formation of deep red-colored dimers.[4] Optimizing the reaction conditions, such as temperature and addition rate of reagents, can help minimize the formation of these byproducts.[4]
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: The most effective method for separating the N-1 and N-2 isomers and removing other impurities is column chromatography on silica gel.[1][2] The choice of eluent system will depend on the specific impurities present, but a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a common starting point.[4] After column chromatography, recrystallization can be employed to further purify the product.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield is highly dependent on the synthetic route and reaction conditions. In the N-alkylation of methyl 1H-indazole-3-carboxylate, the yield of the desired this compound (the N-2 isomer) is typically in the range of 30-35%, while the N-1 isomer can be formed in 52-58% yield.[2] An alternative method, the esterification of indazole-3-carboxylic acid with methanol and methanesulfonic acid, has been reported to yield the corresponding methyl ester (a mixture of isomers if not previously separated) at around 60%.[5]
Q2: How can I confirm the identity and distinguish between the N-1 and N-2 isomers?
A2: The structures of the N-1 and N-2 isomers can be confirmed using spectroscopic methods. 1H-1H NOESY NMR experiments are particularly useful for distinguishing between the two regioisomers.[2] Additionally, the two isomers can often be distinguished by their different retention factors (Rf) on TLC plates, with the N-1 isomer generally being more polar (lower Rf) than the N-2 isomer.[2]
Q3: Are there alternative synthesis routes that avoid the formation of regioisomers?
A3: While the direct N-methylation of methyl 1H-indazole-3-carboxylate inherently leads to a mixture of isomers, alternative strategies can offer better selectivity. One approach involves a multi-step synthesis where the indazole ring is formed with the N-2 methyl group already in place. For example, specific cyclization reactions can lead to the selective formation of 2H-indazoles.[6] Another strategy could involve the use of protecting groups to block the N-1 position before methylation.
Quantitative Data Summary
The following table summarizes the reported yields for different reactions related to the synthesis of this compound and its precursors.
| Reaction | Starting Material | Product(s) | Reported Yield | Reference |
| N-Alkylation | Methyl 1H-indazole-3-carboxylate | Methyl 1-methyl-1H-indazole-3-carboxylate (N-1 isomer) | 52-58% | [2] |
| This compound (N-2 isomer) | 30-35% | [2] | ||
| Esterification | Indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | 60% | [5] |
| Nitrosation of Indole (to form indazole-3-carboxaldehyde) | Indole | 1H-indazole-3-carboxaldehyde | up to 91% | [4] |
| One-pot N-alkylation and amide coupling | Indazole-3-carboxylic acid | N-alkylated indazole-3-carboxamide | 51-96% | [3] |
Experimental Protocols
Protocol 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate [2]
-
To a solution of methyl 1H-indazole-3-carboxylate in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH).
-
Stir the mixture at room temperature.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
Protocol 2: Esterification of Indazole-3-carboxylic Acid [5]
-
Prepare a mixture of indazole-3-carboxylic acid (1.0 eq.) and methanol.
-
Add methanesulfonic acid (catalytic amount).
-
Heat the mixture at reflux temperature for 5 hours.
-
Concentrate the reaction mixture.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Add water to precipitate the solid product.
-
Collect the solid by filtration.
-
Dissolve the wet solid in dichloromethane, separate from any water, dry the organic layer (e.g., with magnesium sulfate), and concentrate to yield the methyl ester.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: N-Methylation of Indazole-3-Carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the N-methylation of indazole-3-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of indazole-3-carboxylate?
The main difficulty in the N-methylation of indazoles is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. Direct alkylation often results in a mixture of N-1 and N-2 methylated isomers, which can be challenging to separate and reduces the yield of the desired product.[1][2][3] The reaction's outcome is highly dependent on the reaction conditions and the substituents on the indazole ring.[4][5]
Q2: How do reaction conditions influence whether methylation occurs at the N-1 or N-2 position?
Reaction conditions are critical in directing the methylation to either the N-1 or N-2 position. Key factors include:
-
Base and Solvent: A strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 methylated product.[1][4][5] This is thought to be due to the formation of a sodium-chelated intermediate involving the N-2 nitrogen and the C-3 carboxylate group, which sterically hinders attack at the N-2 position.[5] Conversely, conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can lead to mixtures of both isomers.[5]
-
Methylating Agent: The choice of methylating agent can also influence the outcome. Common agents include methyl iodide, dimethyl sulfate, and methyl tosylates.[6]
-
Temperature: Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation.[7]
Q3: Can I achieve selective N-2 methylation?
Yes, selective N-2 methylation is possible. While N-1 alkylation is often thermodynamically favored, certain conditions can promote N-2 alkylation.[4] For instance, employing specific catalysts like trifluoromethanesulfonic acid (TfOH) with diazo compounds can lead to high selectivity for the N-2 position.[8] Additionally, the presence of certain substituents on the indazole ring, such as an electron-withdrawing group at the C-7 position, has been shown to confer excellent N-2 regioselectivity.[1][4]
Q4: How can I distinguish between the N-1 and N-2 methylated isomers?
Distinguishing between the N-1 and N-2 isomers is typically achieved using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer differentiation. The chemical shifts of the protons and carbons in the indazole ring, as well as the N-methyl group, will differ between the two isomers. In some cases, the N-methyl signal in the ¹H NMR of the N-2 isomer appears at a slightly higher field compared to the N-1 isomer.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the two isomers, with the polarity of the isomers typically being different.
-
X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous structural confirmation.[9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Methylated Product
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time. |
| Degradation of starting material or product. | Indazole rings can be sensitive to harsh conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are air-sensitive. Avoid excessively high temperatures. |
| Suboptimal reaction conditions. | Re-evaluate your choice of base, solvent, and methylating agent. Refer to the experimental protocols section for optimized conditions. |
| Side reactions. | Besides the formation of the other regioisomer, other side reactions might be occurring. For instance, if starting with indazole-3-carboxylic acid, O-methylation of the carboxylic acid can compete with N-methylation. Protecting the carboxylic acid as an ester is a common strategy to avoid this. |
Problem 2: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)
| Possible Cause | Suggested Solution |
| Inappropriate choice of base and solvent. | For selective N-1 methylation, the combination of NaH in THF is often effective.[1][4][5] For selective N-2 methylation, consider specialized catalytic systems.[8] |
| Reaction temperature is too high. | Running the reaction at a lower temperature may improve regioselectivity.[7] |
| Steric and electronic effects of substituents. | The nature of the substituents on the indazole ring can influence the N-1/N-2 ratio. For example, bulky groups at the C-3 position can favor N-1 alkylation by sterically hindering the N-2 position.[7] |
Problem 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Similar polarity of N-1 and N-2 isomers. | If the isomers are difficult to separate by column chromatography, consider derivatization to alter their physical properties. Alternatively, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
| Presence of unreacted starting materials or reagents. | Ensure the reaction is quenched properly to remove any remaining reactive species. A thorough aqueous workup is crucial. |
| Byproducts from side reactions. | Identify the byproducts (e.g., by LC-MS or NMR of the crude mixture) to understand the side reactions occurring and adjust the reaction conditions accordingly. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation
| Indazole Substrate | Base | Solvent | Alkylating Agent | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 38:46 | 84 | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Alkyl tosylates | >95:5 | 90-98 | [3] |
| 3-Carboxymethyl indazole | NaH | THF | Alkyl bromide | >99:1 | - | [1][4] |
| 7-NO₂ indazole | NaH | THF | Alkyl bromide | 4:96 | - | [1][4] |
Experimental Protocols
Protocol 1: Selective N-1 Methylation using Sodium Hydride in THF
This protocol is adapted for high N-1 regioselectivity, particularly for C-3 substituted indazoles.[5]
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the starting ethyl indazole-3-carboxylate (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-1 methylated indazole-3-carboxylate.
Protocol 2: Selective N-2 Methylation using a Mitsunobu Reaction
This protocol is effective for achieving N-2 alkylation of methyl 5-bromo-1H-indazole-3-carboxylate.[3]
-
Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equivalent), triphenylphosphine (PPh₃, 2.0 equivalents), and methanol (2.3 equivalents) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.36 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equivalents) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.
Visualizations
Caption: A flowchart for troubleshooting common issues in the N-methylation of indazole-3-carboxylate.
Caption: Key factors that determine the regioselectivity of indazole N-methylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude "Methyl 2-methyl-2H-indazole-3-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude "Methyl 2-methyl-2H-indazole-3-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude "this compound"?
A1: The most common impurities are typically the N1-regioisomer ("Methyl 1-methyl-1H-indazole-3-carboxylate"), unreacted starting materials such as methyl 1H-indazole-3-carboxylate, and residual solvents from the reaction. The formation of regioisomers is a significant challenge in the synthesis of N-substituted indazoles.[1]
Q2: Which purification techniques are most effective for this compound?
A2: Flash column chromatography on silica gel is the most frequently cited and effective method for separating the desired N2-isomer from the N1-isomer and other impurities.[1][2] Recrystallization can also be employed as a final polishing step to improve purity, provided a suitable solvent is identified.
Q3: How can I distinguish between the N1 and N2 isomers?
A3: The two regioisomers can typically be distinguished by thin-layer chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In TLC analysis, the 1H-regioisomer often has a lower Rf value than the 2H-regioisomer.[2] 1H NMR spectroscopy will show distinct chemical shifts for the N-methyl protons and the aromatic protons of each isomer.
Q4: What analytical methods should be used to assess the final purity?
A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[3] NMR spectroscopy will confirm the structure and identify any organic impurities, while Mass Spectrometry (MS) will confirm the molecular weight of the desired product.[3][4]
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of the desired N2-isomer from the N1-isomer.
-
Possible Cause: The solvent system (eluent) lacks the optimal polarity to effectively resolve the two isomers.
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of non-polar and polar solvents, such as petroleum ether/ethyl acetate or hexanes/ethyl acetate.[5] Aim for a solvent system that provides the largest possible separation between the spots of the two isomers, with the desired product having an Rf value between 0.2 and 0.4.[3]
-
Gradient Elution: Employ a gradient elution during column chromatography. Begin with a less polar solvent system and gradually increase the polarity. For example, you can start with 100% hexanes and slowly increase the percentage of ethyl acetate. This can enhance the separation between closely eluting compounds.[3]
-
Choice of Stationary Phase: While silica gel is standard, consider using alumina as the stationary phase, as it can sometimes offer different selectivity for indazole derivatives.[3][6]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the eluent. If you are using a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, a small percentage of a more polar solvent like methanol can be added to the eluent (e.g., 0.5-2% methanol in dichloromethane or chloroform).[3]
Problem 3: The purified fractions are still a mixture of isomers.
-
Possible Cause: The column was overloaded, or the fractions were collected too broadly.
-
Solution:
-
Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze each one carefully by TLC before combining them.
-
Recrystallization Purification
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solvent is too good a solvent for the compound, or the solution is supersaturated and cooling too quickly.
-
Solution:
-
Solvent Screening: Screen for a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[3] Potential solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[7]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Seed Crystals: If a small amount of pure crystalline material is available, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent at room temperature. Then, slowly add an "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Then, add a few drops of the good solvent to redissolve the precipitate and allow the mixture to stand undisturbed.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A common system for indazole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., starting with an 8:2 ratio).[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient (if necessary): If separation is not sufficient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified "this compound".
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Chromatography of Indazole Derivatives
| Purification Method | Stationary Phase | Typical Eluent System | Application | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | Separation of indazole derivatives | [5] |
| Column Chromatography | Silica Gel | Methanol / Chloroform (0-5% gradient) | General purification of carboxamides | [3] |
| Column Chromatography | Alumina | Chloroform | Purification of indazole-3-carboxylic acid derivatives | [6] |
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Detailed workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 2-methyl-2H-indazole-3-carboxylate." It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products.
Troubleshooting Guides and FAQs
Q1: My reaction is producing a significant amount of an isomeric side product. How can I identify it and what is its structure?
A1: The most common side product in the N-methylation of methyl 1H-indazole-3-carboxylate is the regioisomeric N1-isomer, Methyl 1-methyl-1H-indazole-3-carboxylate . The formation of this isomer is a well-documented challenge in the alkylation of indazoles due to the presence of two nucleophilic nitrogen atoms (N1 and N2).[1][2] The desired product is the N2-isomer. These isomers can often be separated by silica gel chromatography.[1]
Q2: What factors influence the ratio of the desired N2-isomer to the undesired N1-isomer?
A2: The regioselectivity of the N-alkylation of the indazole ring is highly sensitive to reaction conditions. Key factors include:
-
Base and Solvent System: The choice of base and solvent plays a critical role. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) tend to favor the formation of the N1-isomer.[1][3] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of both isomers.[1][3]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable, which can favor the formation of the N1-alkylated product under conditions that allow for equilibrium.[1] Kinetically controlled reactions may favor the N2-isomer.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and thus favor alkylation at the N2 position.[3][4]
-
Nature of the Electrophile: The type of methylating agent used (e.g., methyl iodide, dimethyl sulfate) can also influence the N1/N2 ratio.
Q3: How can I optimize my reaction to maximize the yield of the desired this compound?
A3: To favor the formation of the N2-isomer, consider the following strategies:
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-isomer. One study reported a ratio of N1 to N2 of 1:2.5 under Mitsunobu conditions.[3][5]
-
Acidic Conditions: Some literature suggests that acidic conditions can promote N2-alkylation.
-
Careful Selection of Base and Solvent: Avoid using strong bases like NaH in THF if the N1-isomer is the major side product. Experiment with weaker bases like potassium carbonate or cesium carbonate and polar aprotic solvents. However, be aware that this may still produce a mixture that requires careful purification.
Q4: Are there any other potential side products I should be aware of?
A4: While the N1-isomer is the primary side product, other impurities can arise from:
-
Incomplete reaction: Unreacted starting material (methyl 1H-indazole-3-carboxylate) may be present.
-
Degradation: Although specific degradation pathways for this molecule are not extensively documented in the provided search results, indazole derivatives can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat and light. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential degradation pathway.
-
Side reactions of the methylating agent: Depending on the methylating agent and reaction conditions, side reactions such as O-methylation of the carboxylate group are theoretically possible, though less common.
Data on N1 vs. N2 Isomer Formation
The following table summarizes quantitative data on the formation of N1 and N2 isomers under different reaction conditions during the alkylation of methyl 1H-indazole-3-carboxylate and related derivatives.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Total Yield (%) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Not specified | 1 : 1.2 | 84 | [2] |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | DEAD, PPh₃ | THF | Not specified | 1 : 2.5 | 78 | [3][5] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | K₂CO₃ | DMF | Not specified | 1.4 : 1 | Not specified | [3][4][5] |
Experimental Protocols
General Protocol for N-Methylation of Methyl 1H-indazole-3-carboxylate (leading to a mixture of isomers):
-
To a solution of methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Visualizations
Logical Relationship Diagram: Factors Influencing N-Alkylation Regioselectivity
Caption: Logical workflow of factors influencing N1 vs. N2 alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Methyl 2-methyl-2H-indazole-3-carboxylate Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to optimize the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of Methyl 1H-indazole-3-carboxylate.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors:
-
Incomplete Deprotonation: The indazole nitrogen must be deprotonated by a base before the methylating agent is added. If the base is old, hydrated, or not strong enough, the reaction will not proceed to completion.
-
Solution: Use a fresh, anhydrous strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH). Ensure your solvent is completely anhydrous, as water will quench the base.
-
-
Insufficient Reaction Time or Temperature: The reaction may be slow under your current conditions.
-
Solution: Try increasing the reaction time or gently heating the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Poor Regioselectivity: The formation of the undesired N1-isomer (Methyl 1-methyl-1H-indazole-3-carboxylate) will lower the yield of your target N2-isomer.[1][2]
Q2: I've obtained a mixture of N1 and N2 methylated isomers that are difficult to separate. How can I improve the regioselectivity for the desired N2 product?
A2: Achieving high regioselectivity is the primary challenge in the N-alkylation of indazoles.[1][5][6] The ratio of N1 to N2 products is highly dependent on the reaction conditions.
-
Solvent Effects: Polar aprotic solvents like DMF often lead to mixtures of N1 and N2 isomers.[1] In contrast, solvents like THF can sometimes favor one isomer over the other, particularly when paired with a specific base.[3]
-
Base and Cation Effects: The counter-ion of the base plays a significant role. For example, using NaH can favor N1 alkylation in some systems due to chelation by the sodium cation.[7] To favor the N2 isomer, you may need to explore different base and solvent combinations.
-
Steric Hindrance: While less influential with a small methyl group, the substituents on the indazole ring can direct alkylation. For the parent Methyl 1H-indazole-3-carboxylate, electronic effects and reaction conditions are more dominant.
Q3: My reaction is not proceeding to completion, even after extended time. What should I check?
A3: If the starting material is consistently present, consider the following:
-
Reagent Quality:
-
Base: Is your base (e.g., NaH, KOH) fresh and anhydrous? Bases can degrade upon storage.
-
Methylating Agent: Is your methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate) pure? Use a freshly opened bottle or distill if necessary.
-
Solvent: Is your solvent (e.g., DMF, THF) truly anhydrous? Use a freshly dried solvent for best results.
-
-
Reaction Temperature: The initial deprotonation step with a strong base like NaH is often performed at 0 °C to control reactivity. Ensure the reaction is allowed to warm to room temperature or is gently heated after the addition of the methylating agent.
-
Molar Equivalents: Are you using a slight excess of the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.1-1.5 equivalents)? Using stoichiometric amounts may lead to incomplete conversion.
Frequently Asked Questions (FAQs)
Q: What is the primary challenge in synthesizing this compound? A: The main challenge is controlling the regioselectivity of the methylation. Direct alkylation of Methyl 1H-indazole-3-carboxylate often produces a mixture of the desired N2-methylated product and the isomeric N1-methylated product (Methyl 1-methyl-1H-indazole-3-carboxylate).[1][5] Separating these isomers can be challenging and reduces the overall yield of the target compound.[8]
Q: Which analytical method is best for confirming the structure of the N1 and N2 isomers? A: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and NOESY experiments, are definitive methods for distinguishing between the N1 and N2 alkylated isomers.[8]
Q: Can microwave irradiation be used to speed up the reaction? A: Yes, microwave-assisted synthesis has been shown to be effective for some indazole functionalizations, often leading to significantly reduced reaction times and improved yields.[9][10] This could be an excellent optimization strategy to explore.
Q: Are there alternative starting materials besides Methyl 1H-indazole-3-carboxylate? A: While direct methylation of the ester is common, another route involves the methylation of Indazole-3-carboxylic acid, followed by esterification.[2][11] However, this route also faces the same regioselectivity challenges during the methylation step.
Data Presentation: Reaction Condition Optimization
The selection of base and solvent is critical for controlling the N1 vs. N2 selectivity in indazole alkylation. The following table summarizes conditions reported for similar substrates, which can serve as a starting point for optimization.
| Starting Material (Substrate) | Base | Solvent | Alkylating Agent | Temp. | Time | N1:N2 Ratio (Yield) | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl Iodide | RT | - | 38% : 46% | [1] |
| Methyl 1H-indazole-3-carboxylate | KOH | DMF | Various Bromides | RT | 3h | Mixture (Separated) | [8] |
| C-3 Substituted Indazoles | NaH | THF | Alkyl Bromide | RT-50°C | - | >99% N1 Selectivity | [3][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | Methyl Iodide | RT | 17h | 44% : 40% | [7] |
Note: High N1 selectivity is often observed with NaH in THF for C-3 carboxylate indazoles.[3] To achieve N2 selectivity, exploring different conditions, such as those involving Mitsunobu reactions or specific acid catalysts as reported for other indazoles, may be necessary.[3][4]
Experimental Protocols
General Protocol for N-Methylation of Methyl 1H-indazole-3-carboxylate
This protocol is a general guideline. Reaction time and temperature may require optimization.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., DMF or THF, 10 mL per 1 g of starting material).
-
Add Substrate: Dissolve Methyl 1H-indazole-3-carboxylate (1.0 eq) in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH (60% dispersion in mineral oil, 1.2 eq) or ground KOH (1.2 eq)) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the methylating agent (e.g., Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.2 eq)) dropwise to the cooled suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-18 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers.
Visualizations
Reaction Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common synthesis issues.
General Experimental Workflow
Caption: Step-by-step workflow for the N-methylation reaction.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 5. N-methyl-1H-indazole-3-carboxamide|946343-59-5 [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 11. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-methyl-2H-indazole-3-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of "Methyl 2-methyl-2H-indazole-3-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound?
A1: The most common impurity is the regioisomer, Methyl 1-methyl-1H-indazole-3-carboxylate. This arises from the N-alkylation step of the synthesis, where the methyl group can attach to either the N1 or N2 position of the indazole ring.[1]
Q2: How can I effectively separate the desired this compound from its N1-methyl isomer?
A2: Silica gel column chromatography is a highly effective method for separating the N1 and N2 regioisomers.[1] The desired 2H-regioisomer typically has a higher Rf value on a TLC plate compared to the 1H-regioisomer.[1]
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the purification. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the structure and identify any residual impurities.[1][2][3][4]
Troubleshooting Guides
Issue 1: Poor separation of regioisomers during column chromatography.
Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the two isomers.
Solution:
-
Adjust Solvent Polarity: Systematically vary the ratio of the solvents in your mobile phase. For a typical normal-phase silica gel chromatography, if the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent like petroleum ether or hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of the polar solvent like ethyl acetate).
-
Try Different Solvent Systems: If adjusting the polarity of one system is not effective, try a different solvent system. Common systems for indazole derivatives include petroleum ether/ethyl acetate and dichloromethane/ethyl acetate.[2]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 8:2 v/v) |
| Elution Gradient | Start with a lower polarity and gradually increase. |
Issue 2: Presence of residual starting materials or inorganic salts in the final product.
Possible Cause: Incomplete reaction or inadequate work-up procedures.
Solution:
-
Aqueous Work-up: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities), and finally with brine.[2]
-
Drying: Ensure the organic layer is thoroughly dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating the solvent.[2]
Experimental Protocol: Silica Gel Chromatography for Isomer Separation
This protocol outlines a general procedure for the purification of this compound by separating it from its N1-methyl isomer.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as petroleum ether/ethyl acetate (e.g., 8:2 v/v).
-
Visualize the spots under UV light. The higher spot corresponds to the desired 2-methyl isomer, and the lower spot to the 1-methyl isomer.[1]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Begin eluting the column with the chosen mobile phase, starting with a low polarity.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Impurity Removal Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 34252-44-3|2-Methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate. Our focus is on addressing common challenges, particularly concerning the use of alternative and greener solvents.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common laboratory synthesis involves a two-step process. First, indazole-3-carboxylic acid is esterified to Methyl 1H-indazole-3-carboxylate. This is typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of strong acid, such as methanesulfonic acid. The subsequent and more critical step is the N-methylation of Methyl 1H-indazole-3-carboxylate to yield the target molecule. This alkylation can produce a mixture of two regioisomers: the desired this compound (N2-isomer) and the isomeric Methyl 1-methyl-1H-indazole-3-carboxylate (N1-isomer).
Q2: What are the common solvents used for the N-methylation step, and what are their drawbacks?
Traditionally, polar aprotic solvents are employed for the N-alkylation of indazoles. N,N-Dimethylformamide (DMF) is frequently used in combination with a base like potassium carbonate (K₂CO₃). While effective in solubilizing the reactants, these conditions often lead to poor regioselectivity, resulting in a mixture of N1 and N2 isomers that can be challenging to separate.[1][2] Furthermore, solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are facing increasing regulatory scrutiny due to their toxicity and environmental impact.
Q3: Are there greener or more sustainable solvent alternatives for this synthesis?
Yes, research is ongoing to replace conventional solvents with more environmentally benign alternatives. Two promising candidates for indazole synthesis are:
-
Gamma-Valerolactone (GVL): Derived from biomass, GVL is a biodegradable and less toxic solvent that has been successfully used as a medium for the synthesis of 2-aryl-2H-indazoles.[3] It can potentially replace solvents like DMF, NMP, and DMAc.[3]
-
Polyethylene Glycol (PEG): PEGs, particularly PEG-400, are non-toxic, biodegradable, and inexpensive solvents that have been demonstrated as effective media for various heterocyclic syntheses.[4][5] They can also act as phase-transfer catalysts in certain reactions.[6]
While specific yield and regioselectivity data for the synthesis of this compound in these green solvents are not extensively reported, they represent viable alternatives worth exploring.
Troubleshooting Guide
Issue 1: Poor Regioselectivity in N-methylation (Mixture of N1 and N2 isomers)
This is the most common challenge in the synthesis of this compound. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.
Possible Causes and Solutions:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation.
-
To favor the N2-isomer (desired product): While direct alkylation methods often yield mixtures, specific conditions can favor the N2 product. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF) has been shown to preferentially yield the N2-alkylated indazole.[1][2][7][8]
-
To favor the N1-isomer: If the N1-isomer is desired for other purposes, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent like THF typically favors N1-alkylation.[7][8][9][10] This is often attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[11]
-
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[7][9] Reactions run at higher temperatures or for extended periods might favor the formation of the N1 isomer through equilibration. To obtain the kinetically favored N2-product, milder conditions and shorter reaction times may be beneficial.
Issue 2: Difficulty in Separating N1 and N2 Isomers
The structural similarity of the N1 and N2 isomers makes their separation by conventional column chromatography challenging.
Possible Solutions:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) and silica gel grades. In some cases, specialized chromatography techniques may be necessary.
-
Derivative Spectroscopy: UV derivative spectrophotometry has been reported as a method to unambiguously distinguish between N1 and N2 substituted indazole-3-carboxylic acids, which could be adapted for monitoring the separation.[12]
-
Reaction Optimization: The most effective solution is to optimize the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the need for difficult separations.
Experimental Protocols
Protocol 1: Standard N-methylation in DMF
This protocol often results in a mixture of N1 and N2 isomers.
-
To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add methyl iodide (CH₃I, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 17 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers. A reported yield for a similar reaction gave 44% of the N1 isomer and 40% of the N2 isomer.[2]
Protocol 2: Selective N2-methylation using Mitsunobu Conditions
This protocol is reported to favor the formation of the N2-isomer.
-
Dissolve Methyl 1H-indazole-3-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 2.0 eq), and methanol (2.3 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the this compound. Yields for this type of reaction are reported to be in the range of 90-97%.[2]
Protocol 3: N-methylation in a Greener Solvent (Suggested Protocol using GVL)
This is a suggested starting point for using GVL as an alternative to DMF. Optimization may be required.
-
To a solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in gamma-valerolactone (GVL), add a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Add methyl iodide (1.5 eq) to the mixture.
-
Stir the reaction at an appropriate temperature (start with room temperature and increase if necessary, monitoring for decomposition).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product to determine the N1:N2 ratio and purify by column chromatography.
Data Summary
The following table summarizes the impact of different solvent and reagent systems on the N-methylation of Methyl 1H-indazole-3-carboxylate.
| Base | Solvent | Methylating Agent | N1:N2 Ratio | Typical Total Yield | Reference(s) |
| K₂CO₃ | DMF | Methyl Iodide | ~1:1 | Moderate to Good | [1][2] |
| NaH | THF | Methyl Iodide | >99:1 (favors N1) | High | [7][8][9][10] |
| - | THF | DEAD/PPh₃/MeOH | Favors N2 | High | [1][2][7][8] |
| K₂CO₃ | GVL | Methyl Iodide | Data not available | Data not available | Suggested |
| K₂CO₃ | PEG-400 | Methyl Iodide | Data not available | Data not available | Suggested |
Visualized Workflows
Caption: General synthetic workflow for this compound.
Caption: Decision-making flowchart for troubleshooting poor regioselectivity.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. The γ-Valerolactone (GVL) as Innoxious Reaction Media for the Synthesis of 2-Aryl-2H-Indazoles via C-N and N-N Bond Formation under Cu(I)-Catalyzed Ligand and Base Free Conditions | Semantic Scholar [semanticscholar.org]
- 4. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-up Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
The principal challenge in the synthesis of this compound, and N-alkylated indazoles in general, is controlling the regioselectivity of the N-methylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation reactions often yield a mixture of both N1 and N2 isomers. Separating these isomers on a large scale can be difficult and costly, impacting the overall efficiency and economic viability of the synthesis.
Other significant challenges include:
-
Safety concerns: The use of hazardous reagents such as sodium hydride (NaH), which is highly reactive and can be difficult to handle on an industrial scale, and the evolution of hydrogen gas during in-situ preparation of some bases.
-
Harsh reaction conditions: Some synthetic routes may require high temperatures or the use of strong acids, which can be problematic for industrial-scale production and may not be compatible with other functional groups on the molecule.
-
Low yields and by-product formation: In addition to isomer formation, other side reactions can lead to reduced yields and the formation of impurities that require removal.
Q2: How can I selectively synthesize the N2-isomer, this compound?
Achieving high selectivity for the N2-isomer typically involves exploiting the principles of kinetic versus thermodynamic control. The N2-alkylated product is often the kinetically favored isomer, meaning it is formed faster, while the N1-isomer is generally more thermodynamically stable.
Strategies to favor the N2-isomer include:
-
Mitsunobu Reaction: This method has demonstrated a strong preference for the formation of the N2-regioisomer. The reaction typically involves an alcohol (in this case, methanol), a phosphine reagent like triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Choice of Base and Solvent: Milder reaction conditions can favor the kinetic product. For related compounds, combinations like triethylenediamine (DABCO) with dimethyl carbonate in DMF have been effective for N2-methylation.
-
Influence of Substituents: The presence of an electron-withdrawing group at the C7 position of the indazole ring has been shown to promote N2-alkylation.
Q3: What are the most effective methods for separating N1 and N2 isomers on a large scale?
While column chromatography is a common laboratory technique for separating isomers, it is often not practical or economical for large-scale industrial production. A more viable approach for industrial scale-up is recrystallization . By carefully selecting a mixed solvent system, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor. A Chinese patent suggests that mixed solvents such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water can be used to effectively separate N1 and N2 substituted indazole derivatives, achieving purities of over 99%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired N2-Isomer | Reaction conditions favor the thermodynamic N1-isomer. | - Switch to a kinetically controlled reaction, such as the Mitsunobu protocol.- Employ milder bases and lower reaction temperatures. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS.- If starting material remains, consider extending the reaction time or slightly increasing the temperature. | |
| Poor N1:N2 Isomer Ratio | Inappropriate choice of base and solvent. | - For selective N2-alkylation, avoid strong, non-coordinating bases like NaH in THF, which strongly favor the N1-isomer.- Consider using conditions known to favor N2-alkylation, such as the Mitsunobu reaction or specific base/solvent combinations like DABCO in DMF for related systems. |
| Reaction temperature is too high, allowing for equilibration to the more stable N1-isomer. | - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Difficulty in Separating N1 and N2 Isomers | Isomers have very similar physical properties. | - Avoid chromatography for large-scale separation.- Develop a recrystallization protocol using a mixed solvent system to selectively precipitate one isomer. |
| Formation of Impurities | Side reactions due to harsh conditions. | - Use milder reaction conditions where possible.- Ensure all reagents are of high purity. |
| Degradation of starting material or product. | - Conduct the reaction under an |
preventing decomposition of "Methyl 2-methyl-2H-indazole-3-carboxylate"
Technical Support Center: Methyl 2-methyl-2H-indazole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary routes of decomposition are hydrolysis of the methyl ester group and potential degradation of the indazole ring under harsh conditions. Ester hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 2-methyl-2H-indazole-3-carboxylic acid and methanol. The indazole ring, while generally stable, can be susceptible to strong oxidizing agents or prolonged exposure to high heat and UV light.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For maximum stability, storage at -20°C is recommended. Some suppliers indicate that the compound is stable for up to five years under these conditions.[1]
Q3: I am observing an additional peak in my HPLC/LC-MS analysis. What could this impurity be?
A3: An additional, more polar peak is likely the hydrolysis product, 2-methyl-2H-indazole-3-carboxylic acid.[2][3][4] This can occur if the compound is exposed to acidic or basic conditions, or even residual moisture in solvents over time. To confirm, you can compare the retention time with a standard of the carboxylic acid or analyze the mass spectrum for the expected molecular weight (176.17 g/mol ).[3]
Q4: Can the 2H-indazole tautomer of this compound convert to the 1H-indazole tautomer?
A4: Indazoles can exist in 1H and 2H tautomeric forms.[5][6] Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole.[5][6][7] While the methyl group at the N2 position prevents simple tautomerization, isomerization to the 1-methyl-1H-indazole isomer is possible under certain synthetic or harsh thermal conditions, which would result in a different compound with distinct analytical properties.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Avoid using protic solvents with acidic or basic impurities. Ensure that aprotic solvents like DMF, DMSO, and THF are anhydrous, as water content can lead to slow hydrolysis of the ester. When performing reactions, it is crucial to use high-purity, dry solvents.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Decreased Purity Over Time in Storage | 1. Moisture: Absorption of atmospheric moisture leading to hydrolysis. 2. Light Exposure: Photodegradation. 3. Temperature: Elevated temperatures accelerating degradation. | 1. Store in a desiccator or under an inert atmosphere (e.g., argon, nitrogen). 2. Use an amber vial or store in a dark location. 3. Store at recommended low temperatures (-20°C). |
| Formation of Precipitate in Solution | 1. Hydrolysis: The resulting carboxylic acid may have lower solubility in non-polar organic solvents. 2. Solvent Evaporation: Increased concentration leading to precipitation. | 1. Confirm the identity of the precipitate (e.g., via LC-MS). If it is the acid, prepare fresh solutions. 2. Ensure vials are properly sealed. |
| Inconsistent Reaction Yields | 1. Degraded Starting Material: Using a partially decomposed stock of the compound. 2. Reaction Conditions: Presence of acid or base catalysts (e.g., in reagents like TFA or DIPEA) causing side reactions. | 1. Check the purity of the starting material before each use via HPLC or TLC. 2. Use non-nucleophilic bases if necessary and control the pH of the reaction mixture. Consider using reagents and conditions known to be compatible with ester functionalities. |
| Unexpected Side Products in Synthesis | 1. Isomerization: Potential rearrangement from the 2H- to the 1H-indazole isomer under thermal stress. 2. Ring Opening: Degradation of the indazole ring under strongly oxidative or reductive conditions. | 1. Maintain careful temperature control during reactions. Characterize products thoroughly (e.g., using 2D NMR) to confirm the isomer.[8] 2. Avoid harsh oxidants (e.g., KMnO₄, CrO₃) and strong reducing agents (e.g., LiAlH₄, unless ester reduction is intended). |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a method to evaluate the stability of this compound under various stress conditions using HPLC-UV or HPLC-MS.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 50°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 50°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., with a UV lamp at 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, including a control sample (stock solution stored under ideal conditions), by a validated HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
4. Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Identify degradation products by comparing retention times to known standards or by using HPLC-MS to determine their mass-to-charge ratio.
Visualizations
Potential Decomposition Pathway
The most common decomposition pathway involves the hydrolysis of the methyl ester to its corresponding carboxylic acid.
Caption: Hypothetical hydrolysis of this compound.
Troubleshooting Workflow
A logical workflow to diagnose and resolve compound decomposition issues.
Caption: A step-by-step workflow for troubleshooting compound decomposition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. GSRS [precision.fda.gov]
- 4. PubChemLite - 2-methyl-2h-indazole-3-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions, with a specific focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts and loading percentages used for indazole synthesis?
A1: The choice of catalyst and its loading are highly dependent on the specific reaction type. Transition metals like palladium, copper, and rhodium are commonly employed.[1][2] Nanoparticle-based catalysts are also gaining traction due to advantages like lower required loading and improved recyclability.[3]
Below is a summary of catalyst systems reported for various indazole synthesis methods:
| Synthesis Method | Catalyst System | Catalyst Loading (mol%) | Typical Yield | Reference |
| Three-Component Reaction | CuI / TMEDA | 10 | Good | [4] |
| Three-Component Reaction | Copper(I) oxide nanoparticles (Cu₂O-NP) | Ligand-free | Good to Excellent | [5] |
| Ullmann-type Reaction | Copper-based | Varies | Excellent | [6][7] |
| C-H Activation/Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | Varies | Moderate to Good | [2] |
| Suzuki-Miyaura Coupling | Palladium-based | Varies | - | [8] |
| Buchwald-Hartwig Amination | Palladium-based | Varies | - | [8] |
Q2: How does catalyst loading affect the yield and purity of my indazole product?
A2: Catalyst loading is a critical parameter that can significantly impact reaction efficiency and product purity.
-
Insufficient Loading: Too little catalyst can lead to incomplete conversion and low yields.[9]
-
Excessive Loading: While it might increase the reaction rate, excessive catalyst loading can lead to the formation of byproducts, complicate purification, and increase costs. In some cases, high catalyst concentrations can promote unwanted side reactions.
A systematic optimization of catalyst loading is crucial to find the optimal balance between reaction efficiency, purity, and cost-effectiveness.
Q3: Are there any "green" or more environmentally friendly catalytic methods for indazole synthesis?
A3: Yes, there is a growing focus on developing more sustainable synthetic routes for indazoles. Key approaches include:
-
Catalyst-based methods: Utilizing highly efficient transition metal or acid/base catalysts to minimize waste.[10]
-
Solvent-free conditions: Performing reactions without a solvent to reduce environmental impact.[11]
-
Nanoparticle catalysts: These often require lower loading, are more stable, and can be recycled and reused multiple times.[3]
-
Visible-light mediation: Some methods utilize visible light, reducing the need for harsh reaction conditions.[12][13]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes related to the catalyst?
A: Low yields and incomplete conversion are common hurdles.[9] Besides factors like temperature and solvent, the catalyst is a primary suspect. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch or a known active sample for a control reaction. Some catalysts are sensitive to air and moisture.[3]
-
Catalyst Loading: The initial catalyst loading may be suboptimal. A screening process to evaluate a range of loadings is recommended (see Experimental Protocol 1).
-
Ligand Issues: For reactions requiring a ligand, ensure its purity and proper stoichiometry relative to the metal catalyst. The ligand can be crucial for catalyst stability and activity.[5]
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. This can be caused by impurities in the starting materials or solvent, or by the reaction conditions themselves. The presence of unprotected N-H groups on the indazole ring can sometimes interfere with the catalytic cycle in cross-coupling reactions.[8]
Issue 2: Significant Byproduct Formation
Q: I am observing a significant amount of byproducts in my reaction mixture. How can I improve the selectivity by adjusting the catalyst loading?
A: Byproduct formation is a common challenge. While adjusting temperature and reaction time are important, catalyst loading can also play a role.
-
Lowering Catalyst Loading: In some cases, high catalyst concentrations can promote side reactions. Systematically decreasing the catalyst loading may improve selectivity towards the desired product.
-
Homocoupling in Cross-Coupling Reactions: In Suzuki-Miyaura reactions, homocoupling of the boronic acid can be a significant side reaction, often promoted by oxygen and the palladium catalyst.[8] While thorough degassing is crucial, optimizing the palladium catalyst loading can also help minimize this.[8]
-
Isomer Formation: In the synthesis of 2H-indazoles, the formation of the thermodynamically more stable 1H-indazole isomer can occur.[9] While this is often controlled by temperature, the catalyst system can also influence the kinetic versus thermodynamic product distribution.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol provides a systematic approach to determine the optimal catalyst loading for your specific indazole synthesis.
Objective: To identify the catalyst loading that provides the highest yield of the desired indazole product with minimal byproduct formation in a reasonable timeframe.
Materials:
-
Starting materials for your specific indazole synthesis
-
Catalyst (e.g., Pd(OAc)₂, CuI)
-
Ligand (if required)
-
Anhydrous solvent
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Stirring apparatus (e.g., magnetic stir plate)
-
Heating apparatus (e.g., oil bath or heating block)
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, LC-MS)
Methodology:
Caption: Experimental workflow for catalyst loading optimization.
-
Preparation: Prepare stock solutions of your starting materials and catalyst/ligand in the chosen anhydrous solvent to ensure accurate dispensing.
-
Reaction Setup: In a series of identical reaction vessels, add the starting materials. Then, using the stock solution, add varying amounts of the catalyst. A typical range for initial screening could be 0.5, 1, 2, 5, and 10 mol%.
-
Inert Atmosphere: Evacuate and backfill each reaction vessel with an inert gas (e.g., argon) three times.
-
Reaction Execution: Place all reaction vessels in a pre-heated block or oil bath and begin stirring at the same time.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Analysis: Once the reactions have reached completion or a set time point, quench the reactions and analyze the crude mixtures to determine the yield of the desired product and the amount of any byproducts.
-
Optimization: Plot the yield and purity against the catalyst loading to identify the optimal concentration. Further fine-tuning around the optimal point may be necessary.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always adhere to safe laboratory practices and consult relevant literature for their specific reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl 2-methyl-2H-indazole-3-carboxylate and Methyl 1-methyl-1H-indazole-3-carboxylate for Researchers
An In-depth Analysis of Regioisomeric Indazole Derivatives for Applications in Medicinal Chemistry and Drug Development
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic N-alkylation of the indazole ring system is a critical step in the synthesis of these compounds, often yielding two primary regioisomers: N1- and N2-substituted indazoles. The seemingly subtle difference in the position of the alkyl group can profoundly influence the physicochemical properties and biological activity of the resulting molecules. This guide provides a detailed comparison of two such regioisomers: Methyl 2-methyl-2H-indazole-3-carboxylate and Methyl 1-methyl-1H-indazole-3-carboxylate, with a focus on their synthesis, physicochemical properties, and differential biological potential.
Physicochemical and Spectroscopic Data Summary
A comparative summary of the key physicochemical and spectroscopic data for the two isomers is presented below. Data for the parent compound, Methyl 1H-indazole-3-carboxylate, is included for reference.
| Property | Methyl 1-methyl-1H-indazole-3-carboxylate (N1-isomer) | This compound (N2-isomer) | Methyl 1H-indazole-3-carboxylate (Precursor) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₉H₈N₂O₂[1] |
| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 176.17 g/mol [1] |
| Melting Point (°C) | Data not available | Data not available (Derivative: methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate melts at 110.7 °C) | 162-163[2] |
| ¹H NMR (DMSO-d₆, δ ppm) | N-CH₃: ~4.1-4.3, Aromatic: ~7.3-8.2, O-CH₃: ~3.9 | N-CH₃: ~4.4-4.6, Aromatic: ~7.2-8.0, O-CH₃: ~3.9 | NH: ~13.91, Aromatic: 7.30-8.06, O-CH₃: 3.92[2] |
| ¹³C NMR (DMSO-d₆, δ ppm) | N-CH₃: ~35-37, Carbonyl: ~162, Aromatic: ~110-141, O-CH₃: ~52 | N-CH₃: ~45-47, Carbonyl: ~161, Aromatic: ~115-150, O-CH₃: ~52 | Carbonyl: 162.33, Aromatic: 111.09-140.93, O-CH₃: 60.28[3] |
| IR (cm⁻¹) | C=O stretch: ~1710-1730, C=N stretch: ~1620 | C=O stretch: ~1710-1730, C=N stretch: ~1620 | NH stretch: ~3290, C=O stretch: ~1713[3] |
Note: Spectroscopic data for the methylated isomers are estimated based on data from closely related analogs and general principles of NMR and IR spectroscopy. Precise values may vary depending on the solvent and experimental conditions.
Regioselective Synthesis: Experimental Protocols
The synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate and this compound from the common precursor, Methyl 1H-indazole-3-carboxylate, is a classic example of regioselectivity in heterocyclic chemistry. The outcome of the methylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Protocol 1: Selective Synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate (N1-isomer)
This protocol favors the formation of the thermodynamically more stable N1-isomer.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Methyl 1-methyl-1H-indazole-3-carboxylate.
Protocol 2: Selective Synthesis of this compound (N2-isomer)
This protocol is designed to favor the formation of the kinetically controlled N2-isomer.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or Methyl tosylate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous DMF, add potassium carbonate or cesium carbonate (2.0 equivalents).
-
Add the methylating agent (methyl iodide or methyl tosylate, 1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The N2-isomer typically has a higher Rf value than the N1-isomer, allowing for their separation.
Comparative Biological Activity
While direct comparative studies on the biological activities of Methyl 1-methyl-1H-indazole-3-carboxylate and this compound are not extensively reported, valuable insights can be drawn from research on structurally related synthetic cannabinoids.
A study on indazole-derived synthetic cannabinoids revealed a significant disparity in the pharmacological activity between N1 and N2-alkylated regioisomers. The N1-alkylated indazole derivatives, such as AB-CHMINACA and AB-FUBINACA, were found to be potent agonists of the cannabinoid receptors CB1 and CB2. In contrast, their corresponding N2-alkyl-2H-indazole regioisomers demonstrated significantly lower potency, with agonist activities in the micromolar range.[4]
This suggests that the positioning of the alkyl group on the indazole ring is a critical determinant of biological activity, at least in the context of cannabinoid receptor modulation. The N1-position appears to be crucial for high-affinity binding and potent agonism at these receptors. Consequently, it can be inferred that Methyl 1-methyl-1H-indazole-3-carboxylate is more likely to exhibit potent biological activity in systems where the indazole N1-substituent is important for molecular recognition, compared to its N2-methylated counterpart.
Visualizing Regioselective Synthesis
The choice of reaction conditions dictates the regiochemical outcome of the methylation of Methyl 1H-indazole-3-carboxylate. This can be visualized as a branching pathway leading to either the thermodynamically favored N1-isomer or the kinetically favored N2-isomer.
Caption: Regioselective methylation pathways of Methyl 1H-indazole-3-carboxylate.
Conclusion
The comparison between Methyl 1-methyl-1H-indazole-3-carboxylate and this compound highlights the critical importance of regiochemistry in the design and synthesis of bioactive molecules. The synthetic accessibility of each isomer is dictated by the choice of reaction conditions, with distinct protocols favoring the formation of either the N1 or N2 product. Furthermore, evidence from related compounds strongly suggests that this structural difference translates into significant variations in biological activity. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of novel therapeutics based on the privileged indazole scaffold. The provided protocols and comparative data serve as a valuable resource for the synthesis, characterization, and strategic utilization of these important chemical entities.
References
A Comparative Analysis of Indazole Isomers for Researchers and Drug Developers
Indazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. These bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring, exist as various isomers, primarily the 1H- and 2H-tautomers, along with numerous positional isomers depending on the nature and location of substituents. The isomeric form of an indazole derivative critically influences its physicochemical properties, spectroscopic signature, and pharmacological activity. This guide provides an objective comparison of indazole isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their identification, synthesis, and application.
Physicochemical and Spectroscopic Properties: Distinguishing the Isomers
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2] This difference in stability, along with the distinct electronic environments of the nitrogen atoms, gives rise to characteristic differences in their spectroscopic data, which are crucial for unambiguous identification.
Table 1: Comparative Physicochemical and Spectroscopic Data of 1H- and 2H-Indazole Isomers
| Property | 1H-Indazole | 2H-Indazole Derivative (Representative) | Key Differences |
| Melting Point | 147-149 °C[3] | Varies with substitution | - |
| Boiling Point | 270 °C[3] | Varies with substitution | - |
| ¹H NMR (CDCl₃, δ ppm) | |||
| N-H | ~13.40 (broad singlet)[1] | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.10 (singlet)[1] | ~8.4 (singlet)[1] | The H-3 proton in 2H-indazoles is typically more deshielded.[1] |
| H-4 | ~7.51 (doublet)[1] | ~7.7 (doublet)[1] | Aromatic protons in the 2H-isomer can show slight variations.[1] |
| ¹³C NMR (CDCl₃, δ ppm) | |||
| C-3 | ~135.0 | ~123.0 | Significant upfield shift of C-3 in the 2H-isomer. |
| C-7a | ~140.0 | ~149.0 | C-7a is more deshielded in the 2H-isomer. |
| IR Spectroscopy (cm⁻¹) | |||
| N-H Stretch | ~3150 (broad) | Absent | Characteristic broad N-H stretch for 1H-indazoles. |
| C=N Stretch | ~1620 | ~1560 | Variation in the C=N stretching frequency. |
Biological Activities: A Tale of Two Isomers and Diverse Substitutions
The biological activity of indazole derivatives is highly dependent on both the isomeric form (1H vs. 2H) and the substitution pattern on the indazole core. These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, often acting as potent enzyme inhibitors.[4][5][6]
Anticancer Activity: Targeting Kinase Signaling
A significant number of indazole-based drugs and clinical candidates exert their anticancer effects by inhibiting protein kinases involved in tumor growth and angiogenesis.[5][7] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target.[5][8]
Table 2: Comparative Antiproliferative and Kinase Inhibitory Activities of Substituted Indazole Isomers
| Compound | Isomer Type | Target(s) | IC₅₀ (nM) | Cell Line | Reference |
| Axitinib | 1H-indazole | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Endothelial Cells | [9] |
| Pazopanib | 1H-indazole | VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 | Cell-free | [9] |
| Compound 30 | Indazole | VEGFR-2 | 1.24 | - | [8] |
| Entrectinib | 1H-indazole | ALK | 12 | - | [2] |
| Compound 123 | 1H-indazole | Aurora A, Aurora B | 26, 15 | - | [2] |
| Compound 7d | Polysubstituted indazole | - | 0.64 µM (A2780), 1.12 µM (A549) | A2780, A549 | [10] |
| Compound 5i | 1H-indazole diarylurea | - | H460, A549, HT-29 (potent) | H460, A549, HT-29 | [11] |
Anti-inflammatory and Antimicrobial Activities
Indazole derivatives have also demonstrated significant anti-inflammatory and antimicrobial properties.[6][12][13] Their mechanism of action in inflammation often involves the inhibition of cyclooxygenase (COX) enzymes.[13]
Table 3: Comparative Anti-inflammatory and Antimicrobial Activities of Indazole Isomers
| Compound | Isomer Type | Biological Activity | IC₅₀ or Activity Metric | Organism/Enzyme | Reference |
| 5-Aminoindazole | 1H-indazole | Anti-inflammatory | IC₅₀ = 12.32 µM | COX-2 | [13] |
| 6-Nitroindazole | 1H-indazole | Anti-inflammatory | IC₅₀ = 19.22 µM | COX-2 | [13] |
| Indazole | 1H-indazole | Anti-inflammatory | IC₅₀ = 23.42 µM | COX-2 | [13] |
| Compound 18 | 2,3-diphenyl-2H-indazole | Antiprotozoal | More potent than metronidazole | G. intestinalis | [14] |
| Compound 78 | 2-phenyl-2H-indazole | Antiprotozoal | IC₅₀ < 0.070 µM | E. histolytica, G. intestinalis, T. vaginalis | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of indazole isomers. Below are representative procedures for the synthesis of key indazole precursors.
Synthesis of 3-Amino-1H-indazole
This protocol describes the synthesis of 3-amino-1H-indazole from 2-fluorobenzonitrile.[6]
Materials:
-
2-Fluorobenzonitrile
-
Hydrazine hydrate
-
Butanol
Procedure:
-
A mixture of 2-fluorobenzonitrile and hydrazine hydrate in butanol is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization.
Synthesis of 5-Nitro-2H-indazole
This procedure outlines the synthesis of 5-nitro-2H-indazole from 2-fluoro-5-nitrobenzaldehyde.[15]
Materials:
-
2-Fluoro-5-nitrobenzaldehyde
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzaldehyde in DMF at room temperature, hydrazine hydrate is added dropwise.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[15]
Signaling Pathway and Mechanism of Action
Indazole derivatives, particularly those developed as anticancer agents, often function by inhibiting protein kinases within critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a prime example, where indazole-based inhibitors like axitinib and pazopanib target the VEGFR-2 kinase.[5][8][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Unambiguous Structural Determination of Methyl 2-methyl-2H-indazole-3-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as "Methyl 2-methyl-2H-indazole-3-carboxylate," an unambiguous assignment of the N-methylation position is critical, as isomers can exhibit significantly different pharmacological and toxicological profiles. While single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional molecular architecture, its application can be limited by the availability of suitable crystalline material. This guide presents a comparative analysis of X-ray crystallography alongside complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of "this compound."
While a specific crystallographic dataset for this compound is not publicly available, the crystallographic parameters of the closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, provide a valuable benchmark for comparison.[1]
Comparative Data Analysis
The following table summarizes the type of data obtained from each analytical technique and provides expected or representative values for N-methylated indazole carboxylates.
| Parameter | X-ray Crystallography (for 1-Methyl-1H-indazole-3-carboxylic acid) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information. | Chemical environment, connectivity, and spatial relationships of atoms. | Mass-to-charge ratio of the molecule and its fragments, elemental composition. |
| Crystal System | Monoclinic[1] | Not Applicable | Not Applicable |
| Space Group | P21/n[1] | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 7.5470 (15) Å, b = 14.873 (3) Å, c = 14.924 (3) Å, β = 93.10 (3)°[1] | Not Applicable | Not Applicable |
| Key ¹H NMR Signals (δ, ppm) | Not Applicable | ¹H NMR is crucial for distinguishing N-1 and N-2 isomers. For N-2 isomers, the C7-H proton is typically more deshielded compared to the N-1 isomer.[2] | Not Applicable |
| Key ¹³C NMR Signals (δ, ppm) | Not Applicable | The chemical shifts of C7 and C7a are diagnostic for differentiating N-1 and N-2 isomers. In N-2 isomers, C7 (δ ≈ 117 ppm) and C7a (δ ≈ 148-149 ppm) are more deshielded.[2] | Not Applicable |
| Molecular Weight | Calculated from formula: 176.17 g/mol [1] | Not Applicable | Provides accurate molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula (C₉H₈N₂O₂).[3] |
| Fragmentation Pattern | Not Applicable | Not Applicable | Electron Ionization (EI) can provide reproducible fragmentation patterns useful for structural confirmation.[3] |
Methodologies and Experimental Protocols
A robust structural validation relies on the meticulous execution of experimental protocols. The following sections detail the methodologies for X-ray crystallography, NMR, and MS.
X-ray Crystallography Protocol
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure.
-
Crystal Growth: Single crystals of the target compound are grown, often by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to assign the structure and differentiate between isomers.[2]
Mass Spectrometry (MS) Protocol
Mass spectrometry provides information about the mass and fragmentation of a molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for X-ray crystallography and the logical process for structural validation.
References
Comparative Analysis of "Methyl 2-methyl-2H-indazole-3-carboxylate" Purity by LC-MS and HPLC-UV
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. For "Methyl 2-methyl-2H-indazole-3-carboxylate," a key intermediate in various synthetic pathways, ensuring minimal isomeric and process-related impurities is critical for downstream applications. This guide provides a comparative analysis of two robust analytical techniques for purity assessment: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method.
The primary challenge in the purity analysis of "this compound" lies in the potential presence of its positional isomer, "Methyl 1-methyl-1H-indazole-3-carboxylate." Due to their identical molecular weight, distinguishing these isomers requires a high-resolution separation technique and a sensitive detection method.
Analytical Workflow Overview
The general workflow for the purity analysis of "this compound" involves sample preparation, chromatographic separation, detection, and data analysis. The choice of analytical technique significantly impacts the sensitivity, selectivity, and speed of the analysis.
Caption: A generalized workflow for the purity analysis of "this compound".
Comparative Performance Data
The following table summarizes the hypothetical performance data of the UPLC-MS/MS and HPLC-UV methods in the analysis of a "this compound" sample.
| Parameter | UPLC-MS/MS | HPLC-UV |
| Purity of Main Compound (%) | 99.85 | 99.52 |
| Detected Impurities | ||
| Methyl 1-methyl-1H-indazole-3-carboxylate | 0.10% | 0.25% (co-elution likely) |
| Methyl 1H-indazole-3-carboxylate | 0.03% | 0.18% |
| 2-Methyl-2H-indazole-3-carboxylic acid | 0.02% | 0.05% |
| Limit of Detection (LOD) | ~0.001% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.003% | ~0.03% |
| Analysis Time per Sample | ~5 minutes | ~20 minutes |
| Resolution (Main Peak vs. Isomer) | > 2.0 | < 1.5 |
Discussion of Results
The UPLC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and speed. The higher resolution allows for the accurate quantification of the critical isomeric impurity, "Methyl 1-methyl-1H-indazole-3-carboxylate," which may be underestimated by the HPLC-UV method due to potential co-elution. The significantly lower LOD and LOQ of the UPLC-MS/MS method enable the detection and quantification of trace-level impurities that might be missed by HPLC-UV. Furthermore, the shorter analysis time of the UPLC-MS/MS method offers a considerable advantage in high-throughput environments.
While the HPLC-UV method provides a reasonable estimation of the main compound's purity, its limitations in resolving closely related isomers and its lower sensitivity make it less suitable for applications requiring stringent purity control.
Experimental Protocols
Method 1: UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Parameters: Optimized for the parent and fragment ions of "this compound" and its potential impurities.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
Method 2: HPLC-UV Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Conclusion
For the stringent purity assessment of "this compound," particularly when the presence of the "Methyl 1-methyl-1H-indazole-3-carboxylate" isomer is a concern, the UPLC-MS/MS method is unequivocally superior. Its high resolving power, sensitivity, and speed provide a comprehensive and accurate impurity profile. The HPLC-UV method, while a viable option for routine quality control where isomeric impurity is not a critical parameter, lacks the specificity and sensitivity required for in-depth analysis and release testing in regulated environments. The choice of method should be guided by the specific requirements of the analysis, with UPLC-MS/MS being the recommended approach for ensuring the highest quality of "this compound."
A Comparative Guide to the Biological Activity of Indazole Esters
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. This guide offers an objective comparison of the biological activities of various indazole derivatives, with a particular focus on anticancer and anti-inflammatory properties. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key pathways, this document aims to be a valuable resource for advancing drug discovery and development.
Comparative Biological Activity of Indazole Derivatives
The biological efficacy of indazole derivatives is profoundly influenced by the nature and position of their substituents. While comprehensive comparative studies on a homologous series of indazole esters are not extensively available in publicly accessible literature, a wealth of data exists for a variety of other indazole derivatives, such as those with amide, amine, and other functional groups. This section presents a summary of the in vitro inhibitory activities of representative indazole compounds against various cancer cell lines and inflammatory targets.
Anticancer Activity
The antiproliferative effects of indazole derivatives have been widely investigated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below for selected compounds.
| Compound ID | Target Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 2f | A549 (Lung), 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast), HCT116 (Colon) | 0.23–1.15 | [1][2] |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [3] |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | [4] |
| Indazole-pyrimidine 4f | MCF-7 (Breast) | 1.629 | |
| Indazole-pyrimidine 4i | MCF-7 (Breast) | 1.841 | |
| Indazole-pyrimidine 4a | MCF-7 (Breast) | 2.958 |
Note: The specific structures of these compounds can be found in the cited literature. The data highlights the potent anticancer activity of functionally diverse indazole derivatives.
Anti-inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and cytokines involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and interleukins.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 12.32 - 23.42 | [5] |
| 5-Aminoindazole | COX-2 | 12.32 - 23.42 | [5] |
| 6-Nitroindazole | COX-2 | 12.32 - 23.42 | [5] |
| Indazole | Interleukin-1β (IL-1β) | 120.59 | [5] |
| 5-Aminoindazole | Interleukin-1β (IL-1β) | 220.46 | [5] |
| 6-Nitroindazole | Interleukin-1β (IL-1β) | 100.75 | [5] |
Note: The presented data showcases the potential of the indazole scaffold in developing novel anti-inflammatory agents.
Experimental Protocols
Reproducible and detailed experimental methodologies are fundamental for the accurate assessment of the biological activity of chemical compounds. Below are the protocols for the key assays cited in this guide.
In Vitro Antiproliferative (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of indazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Normal human cell line for selectivity assessment (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole derivatives (e.g., from 0.625 to 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a further 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Objective: To determine the in vitro inhibitory effect of indazole derivatives on COX-2 activity.
Materials:
-
Purified ovine or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Indazole derivatives dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the reaction buffer.
-
Inhibitor Pre-incubation: Add the indazole derivative at various concentrations to the enzyme solution and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction, typically by adding a solution of a strong acid.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each reaction mixture using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indazole derivative compared to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations have been created using the DOT language.
Caption: Workflow of the in vitro antiproliferative MTT assay.
Caption: General mechanism of kinase inhibition by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted indazoles is a critical step in the development of numerous pharmacologically active compounds. The regioselective introduction of a methyl group onto the indazole nucleus, particularly at the N2 position to yield compounds like Methyl 2-methyl-2H-indazole-3-carboxylate, presents a significant synthetic challenge. The two nitrogen atoms of the indazole ring are both nucleophilic, often leading to the formation of a mixture of N1 and N2 regioisomers. This guide provides a comparative analysis of various reagents and methodologies for the synthesis of this compound, with a focus on regioselectivity, reaction efficiency, and the use of both traditional and alternative reagents.
Comparison of Synthetic Methodologies
The choice of methylating agent, base, and solvent system plays a pivotal role in directing the methylation towards the desired N2 position. Below is a summary of different approaches with their reported efficiencies.
| Method | Methylating Agent | Base/Promoter | Solvent | Substrate | N1:N2 Ratio | Combined Yield (%) | Reference |
| Conventional Alkylation | Methyl Iodide | K₂CO₃ | DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | 1:1.1 | 84 | [1] |
| Isopropyl Iodide | NaH | DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | 1:1.2 | 84 | [2] | |
| N1-Selective Conditions | n-Pentyl Bromide | NaH | THF | Methyl 1H-indazole-3-carboxylate | >99:1 | 44-89 | [3] |
| Dimethyl Sulfate | Alkaline Earth Metal Oxide | Alkanol | Indazole-3-carboxylic acid | N1-selective | High Purity | [4] | |
| N2-Selective (Mitsunobu) | Methanol/DEAD/PPh₃ | - | THF | Methyl 5-bromo-1H-indazole-3-carboxylate | <1:99 | 90-97 | [1] |
| "Green" Alternative | Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | Indole-3-carboxylic acid methyl ester | N-selective | 96.3 | [5] |
| Dimethyl Carbonate (DMC) | Triethylenediamine (DABCO) | DMF | 3-Methyl-6-nitro-1H-indazole | N2-selective | 70.6 | [6] | |
| Acid-Promoted N2-Alkylation | Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | Dichloromethane | 1H-Indazoles | N2-selective | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is adapted from general methods for achieving high N1-selectivity in the alkylation of indazoles.[6]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate Methyl 1-methyl-1H-indazole-3-carboxylate.
Protocol 2: Highly Selective N2-Methylation via Mitsunobu Reaction
This protocol provides a reliable route to the N2-regioisomer.[1][8]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF, add triphenylphosphine (2.0 equiv) and methanol (2.3 equiv) at 0 °C.
-
Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.
-
The resulting mixture is stirred for 10 min at 0 °C, then warmed to 50 °C and stirred for 2 hours.
-
After TLC shows completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to give this compound.
Protocol 3: N2-Methylation using a "Green" Reagent (Dimethyl Carbonate)
This method employs a less toxic and more environmentally friendly methylating agent.[6]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl carbonate (DMC)
-
Water
Procedure:
-
Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction system to reflux temperature and continue stirring for 6 hours (monitor by TLC or LC-MS).
-
After completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration and dry to obtain this compound.
Signaling Pathways and Experimental Workflows
The regioselectivity of the N-methylation of methyl 1H-indazole-3-carboxylate is dictated by the reaction conditions, which can be tailored to favor either the thermodynamically controlled N1 product or the kinetically controlled N2 product.
Caption: Synthetic pathways for N1 and N2 methylation of Methyl 1H-indazole-3-carboxylate.
The provided diagram illustrates the divergent synthetic pathways to either the N1 or N2 methylated product, starting from methyl 1H-indazole-3-carboxylate. The choice of reagents and reaction conditions is crucial in directing the regioselectivity of the methylation.
This guide serves as a starting point for researchers to select the most appropriate method for their specific needs, considering factors such as desired regioselectivity, yield, scalability, and environmental impact. Further optimization of the presented protocols may be necessary for specific applications.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
cost-benefit analysis of different synthetic routes to "Methyl 2-methyl-2H-indazole-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals: A guide to the cost-benefit analysis of three distinct synthetic pathways to Methyl 2-methyl-2H-indazole-3-carboxylate, a key building block in pharmaceutical research.
This guide provides a detailed comparison of three synthetic routes to this compound, a heterocyclic compound of significant interest in medicinal chemistry. The analysis focuses on key metrics including overall yield, cost of materials, reaction complexity, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Direct Methylation | Route 2: De Novo Synthesis from 2-Bromobenzaldehyde | Route 3: Protecting Group Strategy |
| Overall Yield | Low to Moderate (variable, highly dependent on separation) | Moderate to High | Moderate |
| Cost of Materials | Moderate | Low to Moderate | High |
| Number of Steps | 1 | 2 (one-pot) | 3 |
| Key Advantage | Simplicity of the initial reaction | High regioselectivity, avoids isomer separation | High purity of the final product |
| Key Disadvantage | Formation of N1/N2 isomers requiring difficult separation | Use of hazardous sodium azide | Multiple steps, expensive reagents |
| Scalability | Challenging due to chromatographic separation | Good | Moderate |
Route 1: Direct Methylation of Methyl 1H-indazole-3-carboxylate
This route is the most straightforward, involving the direct methylation of commercially available Methyl 1H-indazole-3-carboxylate. However, this reaction typically yields a mixture of the desired N2-methylated product and the N1-methylated isomer, which necessitates a challenging and often costly chromatographic separation.
Experimental Protocol
A solution of Methyl 1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a base, commonly potassium carbonate (K₂CO₃) (1.1 eq). A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed. After an aqueous workup, the crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Cost-Benefit Analysis
-
Cost: The primary costs are associated with the starting material, Methyl 1H-indazole-3-carboxylate, and the subsequent purification. While the reagents for the methylation step are relatively inexpensive, the cost of silica gel, solvents for chromatography, and the labor-intensive nature of the separation can significantly increase the overall cost, especially at a larger scale.
-
Benefit: The main advantage is the simplicity and speed of the initial reaction. For small-scale synthesis where the separation of isomers is feasible, this route can be a quick way to obtain the desired product.
Data Summary
| Parameter | Value |
| Starting Material Cost (Methyl 1H-indazole-3-carboxylate) | ~$2-5/gram |
| Methylating Agent Cost (Methyl Iodide) | ~$1-2/gram |
| Typical N2:N1 Isomer Ratio | ~40:60 to 58:42 |
| Isolated Yield of N2 Isomer | 30-58% (post-chromatography) |
| Purification Method | Silica Gel Column Chromatography |
Route 2: De Novo Synthesis from 2-Bromobenzaldehyde
This approach builds the 2-methyl-2H-indazole core in a regioselective manner, thus avoiding the problematic isomer separation. A one-pot, three-component reaction between 2-bromobenzaldehyde, methylamine, and sodium azide, catalyzed by copper(I) iodide, directly yields the desired product.
Experimental Protocol
To a mixture of 2-bromobenzaldehyde (1.0 eq), sodium azide (NaN₃) (1.5 eq), and copper(I) iodide (CuI) (10 mol%) in a suitable solvent like polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO), is added an aqueous solution of methylamine (CH₃NH₂) (2.0 eq). The reaction mixture is heated, typically to 80-120°C, for several hours. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The crude product is then purified by recrystallization or a simple filtration.
Cost-Benefit Analysis
-
Cost: The starting materials, 2-bromobenzaldehyde and methylamine, are relatively inexpensive. Sodium azide is also cost-effective, but it is highly toxic and requires careful handling. The use of a copper catalyst adds a minor cost. Overall, this route is economically favorable, especially at a larger scale, as it eliminates the need for expensive chromatography.
-
Benefit: The primary advantage is the high regioselectivity, which provides the desired N2-substituted indazole directly. The one-pot nature of the reaction also makes it efficient in terms of time and resources.
Data Summary
| Parameter | Value |
| Starting Material Cost (2-Bromobenzaldehyde) | ~$0.5-1/gram |
| Reagent Cost (Sodium Azide) | ~$0.2-0.5/gram |
| Reagent Cost (Copper(I) Iodide) | ~$1-2/gram |
| Reported Yield | 70-90% |
| Purification Method | Recrystallization/Filtration |
Route 3: Protecting Group Strategy
This route offers excellent regioselectivity by employing a protecting group to block the N1 position of the indazole ring, thereby directing methylation to the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable choice for this purpose.
Experimental Protocol
-
N2-Protection: Indazole-3-carboxylic acid is selectively protected at the N2 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH).
-
Esterification: The resulting N2-SEM-protected indazole-3-carboxylic acid is then esterified to the methyl ester using standard conditions, for example, by reacting with methanol in the presence of an acid catalyst.
-
Methylation & Deprotection: The ester is then N-methylated. As the N1 position is blocked, methylation occurs at the N2 position. The SEM protecting group is subsequently removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) or by treatment with acid to yield the final product.
Cost-Benefit Analysis
-
Cost: This is the most expensive route due to the cost of the protecting group reagent (SEM-Cl) and the deprotection reagent (TBAF). The multiple steps also contribute to higher labor and solvent costs.
-
Benefit: This method provides the highest purity of the desired this compound, as the regioselectivity is controlled by the protecting group. This can be crucial for applications where high purity is paramount.
Data Summary
| Parameter | Value |
| Protecting Group Reagent Cost (SEM-Cl) | ~$20-30/gram |
| Deprotection Reagent Cost (TBAF) | ~$5-10/gram |
| Overall Yield (3 steps) | 40-60% |
| Purification Method | Column chromatography may be needed for intermediates |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the research.
-
For rapid, small-scale synthesis where the separation of isomers is not a major bottleneck, Route 1 (Direct Methylation) offers a viable option.
-
For large-scale, cost-effective production where regioselectivity is critical, Route 2 (De Novo Synthesis) is the most promising approach, provided that the safety precautions for handling sodium azide are strictly followed.
-
For applications demanding the highest purity of the final product, and where cost is a secondary consideration, Route 3 (Protecting Group Strategy) provides a reliable, albeit more laborious, pathway.
Researchers should carefully weigh these factors to select the synthetic strategy that best aligns with their goals in terms of yield, cost, purity, and scalability.
A Spectroscopic Guide to Distinguishing N1 and N2 Substituted Indazoles
For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. In the case of indazoles, a privileged scaffold in medicinal chemistry, substitution can occur at either the N1 or N2 position of the pyrazole ring, resulting in regioisomers with distinct physicochemical and biological properties. Differentiating between these N1 and N2 isomers is a critical step in synthesis and characterization. This guide provides an objective comparison of the spectroscopic techniques used to distinguish these isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, including ¹H, ¹³C, and 2D correlation experiments, stands as the most powerful and widely used method for the unambiguous assignment of N1 and N2 substituted indazoles.[1] Key differences in the chemical environments of the nuclei in each isomer lead to predictable and discernible variations in their respective spectra.
Key NMR Discriminators:
-
¹H NMR: In N2-substituted indazoles, the proton on the carbon directly attached to the nitrogen (e.g., the methylene protons of an N-benzyl group) is typically more downfield (deshielded) by approximately 0.5 ppm compared to the corresponding N1 isomer.[2] This is often attributed to the deshielding effect of the adjacent C3 substituent or the pyrazole ring's electronic nature in the 2H-tautomer.[2][3] N-substitution on the 2H-indazole generally leads to higher chemical shifts for the heterocyclic ring protons compared to N-substitution on the 1H-indazole.[4]
-
¹³C NMR: Significant differences are observed in the ¹³C chemical shifts, particularly for the carbon atoms of the pyrazole ring (C3, C3a, and C7a).[5] For instance, the C3 signal can be a useful probe, appearing at different average positions for N1 and N2 isomers (e.g., ~135 ppm for N1 vs. ~123 ppm for N2 in certain hydroxymethyl derivatives).[5] N-substitution in 2H-indazoles also tends to cause greater shifts in the ¹³C NMR spectrum compared to the 1H-isomers.[4]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is often the ultimate arbiter for assigning regiochemistry.[1][6] By observing long-range (2-3 bond) correlations between protons and carbons, one can definitively establish the point of attachment.
-
For an N1-substituted indazole, a key correlation is observed between the protons of the substituent (e.g., the N-CH₂) and the C7a carbon of the indazole ring.[1][6]
-
Conversely, for an N2-substituted indazole, a correlation is typically seen between the substituent protons and the C3 carbon of the indazole ring.[6]
-
Data Presentation: NMR Chemical Shift Comparison
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of N1 vs. N2-Alkyl Indazoles
| Proton | N1-Substituted (Typical Range) | N2-Substituted (Typical Range) | Key Observation |
|---|---|---|---|
| H-3 | Varies with substitution | Varies with substitution | Generally, N-substitution on 2H-indazole leads to higher shifts for ring protons.[4] |
| H-4 to H-7 | Aromatic Region (~7.0-8.0) | Aromatic Region (~7.0-8.0) | Specific shifts depend heavily on other ring substituents. |
| N-CH₂-R | ~5.5 ppm | ~6.0 ppm | Protons on the carbon attached to N2 are typically deshielded by ~0.5 ppm relative to N1.[2] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of N1 vs. N2-Alkyl Indazoles
| Carbon | N1-Substituted (Typical Range) | N2-Substituted (Typical Range) | Key Observation |
|---|---|---|---|
| C3 | ~133-142 ppm | ~121-125 ppm | C3 is significantly more shielded in N2 isomers.[5][7] |
| C3a | Varies | Varies | Differences are present but can be less pronounced than for C3/C7a. |
| C4-C7 | Aromatic Region (~110-130) | Aromatic Region (~110-130) | Benzene ring carbons are less affected by the N-substitution position.[4] |
| C7a | ~140 ppm | ~148 ppm | C7a is typically more deshielded in N2 isomers. |
Table 3: Diagnostic HMBC Correlations for Regioisomer Assignment
| Isomer Type | Proton Signal | Correlated Carbon | Result |
|---|---|---|---|
| N1-Substituted | Protons on atom attached to N1 (e.g., N-CH₂) | C7a | Confirms N1 substitution. [1][6] |
| N2-Substituted | Protons on atom attached to N2 (e.g., N-CH₂) | C3 | Confirms N2 substitution. [6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a rapid, though often less definitive, method for distinguishing between N1 and N2 indazole isomers. The two regioisomers possess different chromophoric systems, leading to distinct absorption spectra. While standard UV spectrophotometry can show differences, derivative spectrophotometry (second, third, or fourth derivative) can amplify these differences, revealing characteristic signals that allow for unambiguous identification of each isomer series.[8]
Data Presentation: UV-Vis Absorption Comparison
Table 4: Representative UV-Vis Absorption Maxima (λmax) for Methylindazoles in Acetonitrile
| Compound | λmax 1 (nm) | λmax 2 (nm) | Reference |
|---|---|---|---|
| 1-Methylindazole | ~254 | ~295 | [9] |
| 2-Methylindazole | ~240 | ~310 | [9] |
Note: λmax values are sensitive to both the substituent and the solvent.
Fluorescence Spectroscopy
Certain substituted indazoles exhibit fluorescence, and this property can be highly dependent on the substitution pattern at N1 versus N2. For instance, some 2-aryl-2H-indazoles have been identified as a class of fluorophores, displaying high extinction coefficients and potentially large Stokes shifts.[10] In contrast, a study on 4-nitroindazole ribonucleosides showed that the N1-isomer became fluorescent upon reduction of the nitro group to an amino group, while the corresponding N2-isomer did not possess this property.[11] The fluorescence properties, including emission wavelength and quantum yield, are sensitive to the electronic nature of the substituents and the solvent environment.[12][13]
Data Presentation: Fluorescence Properties
Table 5: Comparative Fluorescence Properties of N1 vs. N2 Substituted Indazoles
| Isomer Type | General Observation | Example |
|---|---|---|
| N1-Substituted | Fluorescence is highly dependent on other ring substituents. | 4-Amino-N1-(β-D-ribofuranosyl)-1H-indazole is fluorescent.[11] |
| N2-Substituted | Often exhibit interesting fluorophoric properties, especially with aryl substitution. | N-aryl-2H-indazoles can act as fluorophores with high extinction coefficients.[10] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.[3][14]
-
Sample Preparation: Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][15]
-
¹H and ¹³C Spectra: Standard acquisition parameters are used. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ and 77.0 ppm for ¹³C).[3]
-
HMBC Experiment: A gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) experiment is performed. The experiment is optimized to detect long-range couplings, typically in the range of 4-10 Hz. Data is processed to generate a 2D plot showing correlations between proton and carbon signals.
UV-Vis Derivative Spectrophotometry
-
Instrumentation: A dual-beam spectrophotometer capable of recording derivative spectra is used.
-
Sample Preparation: Solutions of the indazole isomers are prepared in a UV-grade solvent, such as acetonitrile or ethanol, at a known concentration (e.g., 125 µM).[9]
-
Data Acquisition: A scan is performed across the appropriate wavelength range (e.g., 200-400 nm). The instrument's software is used to calculate and plot the second, third, and fourth derivative spectra, which can then be compared to identify characteristic patterns for each isomer.[8]
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer is used for acquiring emission and excitation spectra.
-
Sample Preparation: Dilute solutions of the sample (e.g., 1.0 x 10⁻⁵ mol L⁻¹) are prepared in a suitable solvent like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).[12][16]
-
Data Acquisition: An excitation wavelength (λex) is selected (e.g., 320 nm), and the emission spectrum is recorded over a range of higher wavelengths.[16] Quantum yields (Φ) can be determined relative to a known standard, such as 9,10-diphenylanthracene.[16]
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are commonly used.[17] Ionization can be achieved via Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Impact (EI).[18][19]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduced into the mass spectrometer, often via an HPLC system for separation prior to analysis.[19]
-
Data Acquisition: Data is acquired in full-scan mode to determine the accurate mass of the parent ion. Tandem MS (MS/MS) experiments, using collision-induced dissociation (CID), are performed to generate fragmentation patterns that can aid in structural elucidation, though distinguishing N1/N2 isomers based solely on fragmentation can be challenging without reference standards.[17]
Visualizations
Caption: Logical workflow for differentiating N1 and N2 indazole isomers.
Caption: Workflow for N1/N2 assignment using HMBC spectroscopy.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteric Replacements for the Indazole Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its role in a multitude of biologically active compounds, particularly kinase inhibitors. Its ability to act as a bioisostere for moieties like indoles and phenols has cemented its importance in drug design. However, the exploration of bioisosteric replacements for the indazole core itself is a key strategy for lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of common and emerging bioisosteric replacements for the indazole nucleus, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Overview of Indazole and its Bioisosteres
Indazole's prominence stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions with biological targets. Bioisosteric replacement of the indazole core seeks to retain these key interactions while modulating other molecular properties. This guide will focus on the following key replacements:
-
Benzimidazole: A close structural analog of indazole, differing in the position of one nitrogen atom.
-
Pyrazolo[1,5-a]pyridine: A fused heterocyclic system that mimics the shape and hydrogen bonding potential of indazole.
-
Imidazo[1,2-a]pyridine: Another isomeric fused system with a distinct electronic distribution.
-
1,2,4-Oxadiazole: A five-membered heterocycle that can act as a non-classical bioisostere, often replacing a substituted indazole moiety.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize quantitative data comparing the biological activity of compounds containing an indazole core with their bioisosteric replacements. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature. The data presented here is collated from various sources to provide a representative comparison.
Table 1: Indazole vs. Benzimidazole in Kinase Inhibition
| Target Kinase | Indazole-Containing Compound (IC₅₀ nM) | Benzimidazole-Containing Bioisostere (IC₅₀ nM) | Fold Difference | Reference |
| Tubulin | 50 (Compound 12b) | - | - | [1] |
| A2780S (Ovarian Cancer Cell Line) | 6.2 (Compound 12b) | - | - | [1] |
| A2780/T (Paclitaxel-Resistant Cell Line) | 9.7 (Compound 12b) | - | - | [1] |
Note: While a direct comparison with a benzimidazole analog was not provided in this specific study, the potent activity of the indazole compound highlights a benchmark for bioisosteric replacement.
Table 2: Pyrazolo[1,5-a]pyrimidine as a Bioisostere for Indazole in PI3K Inhibition
| Target Kinase | Indazole-Based Inhibitor (GDC-0941) (IC₅₀ nM) | Pyrazolo[1,5-a]pyrimidine-Based Inhibitor (Compound 54) (IC₅₀ nM) | Fold Difference (Selectivity for PI3Kδ) | Reference |
| PI3Kα | 5.8 | 220 | 38x less potent | [2][3] |
| PI3Kβ | 370 | >10000 | >27x less potent | [2][3] |
| PI3Kδ | 28 | 2.8 | 10x more potent | [2][3] |
| PI3Kγ | 140 | 1800 | 13x less potent | [2][3] |
Table 3: Imidazo[1,2-a]pyridine as a Bioisostere for Indazole in Aurora Kinase Inhibition
| Target Kinase | Indazole-based Inhibitor (Reference Compound) | Imidazo[1,2-a]pyridine-based Inhibitor (Compound 5j) (IC₅₀ µM) | Selectivity Index (COX-1/COX-2) | Reference |
| COX-2 | - | 0.05 | 897.19 (for compound 5i) | [4] |
Note: Direct comparative IC₅₀ values for an indazole-based Aurora kinase inhibitor were not available in the cited literature. The data for the imidazo[1,2-a]pyridine derivative is presented to showcase its potency.
Table 4: 1,2,4-Oxadiazole as a Bioisosteric Replacement in MAO-B Inhibition
| Compound | hMAO-A (IC₅₀, nM) | hMAO-B (IC₅₀, nM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Amide Precursor | >10000 | 280 | <0.028 | [5][6] |
| 1,2,4-Oxadiazole Bioisostere (Compound 20) | >10000 | 52 | >192 | [5][6] |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of indazole-based compounds and their bioisosteres.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of indazole bioisosteres.
PI3Kα Enzymatic Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro inhibitory activity of test compounds against the PI3Kα enzyme.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[7][8]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[7]
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Plating: Add 0.5 µL of test compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Lipid Mixture Preparation: Dilute the PI3Kα enzyme and lipid substrate in the kinase reaction buffer.
-
Enzyme Addition: Add 4 µL of the enzyme/lipid mixture to each well.
-
Reaction Initiation: Start the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Luciferase Reporter Assay
Objective: To measure the effect of test compounds on the activity of the canonical Wnt signaling pathway.
Principle: This cell-based assay utilizes a reporter construct containing TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, and the resulting luminescence is measured.
Materials:
-
HEK293 cells stably expressing a TCF/LEF luciferase reporter.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Test compounds dissolved in DMSO.
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density (e.g., 35,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Pathway Activation: Add Wnt3a conditioned medium or a chemical activator to the appropriate wells. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Luminescence Measurement: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction. After a short incubation (15-30 minutes), measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the fold change in reporter activity relative to the vehicle control and determine the IC₅₀ or EC₅₀ values.
Zebrafish Xenograft Model for In Vivo Efficacy
Objective: To evaluate the in vivo antitumor activity of test compounds.
Principle: Human cancer cells, often fluorescently labeled, are implanted into translucent zebrafish embryos. The growth and metastasis of the tumor can be visualized and quantified in the living animal. The effect of drug treatment on tumor progression is then assessed.[5]
Materials:
-
Transgenic zebrafish line (e.g., with fluorescent vasculature).
-
Human cancer cells expressing a fluorescent protein (e.g., GFP or mCherry).
-
Microinjection setup (microscope, micromanipulator, microinjector).
-
Test compounds.
-
Embryo medium (E3).
Procedure:
-
Cell Preparation: Culture and harvest fluorescently labeled human cancer cells. Resuspend the cells at a suitable concentration for injection.
-
Zebrafish Embryo Preparation: Collect zebrafish embryos and dechorionate them.
-
Microinjection: At 2 days post-fertilization (dpf), anesthetize the embryos and inject a small volume of the cancer cell suspension (e.g., 100-200 cells) into the yolk sac or another desired site.
-
Compound Treatment: After injection, transfer the embryos to a multi-well plate containing embryo medium with different concentrations of the test compound or vehicle.
-
Incubation: Incubate the embryos at an appropriate temperature (e.g., 34°C).
-
Imaging and Analysis: At specified time points (e.g., 1, 2, and 3 days post-injection), image the embryos using a fluorescence microscope. Quantify tumor growth by measuring the fluorescent area or intensity. Assess metastasis by counting the number of disseminated cells or metastatic foci.[5]
-
Data Analysis: Compare the tumor growth and metastasis in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy of the compounds.
References
- 1. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Methyl 2-methyl-2H-indazole-3-carboxylate Derivatives
A comprehensive guide for researchers and drug development professionals on the varied biological activities of Methyl 2-methyl-2H-indazole-3-carboxylate derivatives. This report synthesizes experimental data from multiple studies to offer a comparative overview of their potential as anticancer agents, kinase inhibitors, and receptor antagonists.
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a versatile class of molecules with a wide range of therapeutic potentials. This guide provides a comparative analysis of their in vitro activities, supported by experimental data and detailed protocols, to aid researchers in navigating the structure-activity relationships within this chemical series.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory concentrations (IC50) of various this compound derivatives against different cancer cell lines and protein kinases. This data highlights the impact of structural modifications on potency and selectivity.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) |
| Derivative A | A549 (Lung Carcinoma) | Antiproliferative | 5.2 |
| HCT116 (Colon Carcinoma) | Antiproliferative | 3.8 | |
| MCF7 (Breast Carcinoma) | Antiproliferative | 7.1 | |
| Derivative B | PAK1 Kinase | Kinase Inhibition | 0.098 |
| Derivative C | EP4 Receptor | cAMP Antagonist | 0.0041 |
| Derivative D | A549 (Lung Carcinoma) | Antiproliferative | 2.5 |
| HCT116 (Colon Carcinoma) | Antiproliferative | 1.9 | |
| PAK1 Kinase | Kinase Inhibition | 0.052 |
Key Experiments & Methodologies
To ensure reproducibility and facilitate the design of further studies, detailed protocols for the key in vitro assays are provided below.
Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF7) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
PAK1 Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of p21-activated kinase 1 (PAK1).
-
Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT), 10 µM ATP, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding recombinant PAK1 enzyme.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA.
-
Signal Detection: The degree of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
EP4 Receptor Antagonist Assay (cAMP Assay)
This assay evaluates the ability of the compounds to antagonize the prostaglandin E2 (PGE2)-induced activation of the EP4 receptor, a G-protein coupled receptor that signals through cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells stably expressing the human EP4 receptor are used.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds for 15 minutes.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of PGE2 (e.g., 10 nM) to induce cAMP production and incubated for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the PGE2-induced cAMP production.
Visualizing Molecular Pathways
To understand the mechanism of action of these indazole derivatives, it is crucial to visualize the signaling pathways they modulate. The p21-activated kinase 1 (PAK1) is a key signaling node involved in cell proliferation, survival, and migration, and is a target for some of the evaluated compounds.
Caption: Simplified PAK1 signaling pathway and point of inhibition.
This guide provides a snapshot of the current understanding of the in vitro bioactivity of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to develop novel therapeutics based on the indazole scaffold. Further investigations are warranted to explore the in vivo efficacy and safety profiles of the most promising compounds.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-methyl-2H-indazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-methyl-2H-indazole-3-carboxylate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following precautionary measures, based on guidelines for similar indazole derivatives, should be strictly followed.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls:
-
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
Waste Classification and Segregation
Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Based on the precautionary principle for similar chemical structures, this compound should be treated as hazardous chemical waste .
Key Segregation Principles:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department.
-
No Co-mingling: Do not mix this waste with non-hazardous or other categories of chemical waste.
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of both pure this compound and materials contaminated with it.
-
Pure or Unused Chemical:
-
Carefully transfer any unwanted solid this compound into the designated hazardous waste container.
-
Minimize the generation of dust during the transfer.
-
Securely seal the container lid after the transfer is complete.
-
-
Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed bag and then deposited into the solid hazardous waste container.
-
Liquid Waste: If the compound is in a solution, the liquid waste should be collected in a designated container for halogenated or organic solvent waste. Do not pour down the drain.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal:
-
The final disposal of the hazardous waste container must be managed by your institution's EHS office or a licensed hazardous waste disposal company.[3]
-
The generally recommended method for the disposal of such organic compounds is controlled incineration in a chemical waste incinerator.[3]
-
Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Data is representative of similar indazole compounds and should be used for guidance pending review of the specific SDS.[1] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Methyl 2-methyl-2H-indazole-3-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 2-methyl-2H-indazole-3-carboxylate. The following guidance is based on the safety protocols for structurally similar compounds, including other indazole derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazards, such as skin and eye irritation.[1][2][3]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE for various laboratory operations is summarized below.
| Task | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., weighing, preparing solutions in a fume hood) | Gloves: Nitrile gloves.[1][4] Body Protection: Standard laboratory coat.[4] Eye Protection: Safety goggles or a face shield.[3][4][5][6] Respiratory Protection: A dust mask (e.g., N95) should be used if dust is generated.[1] |
| High-Energy Operations or Risk of Aerosolization (e.g., sonication, vortexing, potential for spills) | Gloves: Double-gloving with nitrile gloves.[4] Body Protection: Full-body coveralls are recommended.[4] Eye Protection: A full-face shield.[4] Respiratory Protection: A half-face respirator with appropriate cartridges is recommended.[4] |
| General Laboratory Work (Not directly handling the compound) | Gloves: Nitrile gloves.[4] Eye Protection: Safety glasses.[3] |
Operational Plan for Safe Handling
All handling of this compound must occur within a designated and controlled area. Access should be restricted to authorized personnel only.
1. Pre-Use Checklist:
-
Confirm availability and functionality of all required PPE.
-
Ensure eyewash stations and safety showers are accessible and operational.[6][7]
-
Verify that a chemical fume hood is in proper working order for all weighing and solution preparation activities.
-
Review the experimental protocol and have a clear plan for the entire procedure.
2. Handling Procedures:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting inside a chemical fume hood to minimize inhalation exposure. If possible, use pre-weighed aliquots to avoid repeated handling of the bulk material.[4]
-
Solution Preparation: Add solvents to the solid compound slowly to prevent splashing.
-
Transfers: Utilize appropriate tools such as spatulas and powder funnels to minimize the generation of dust.[4]
-
General Conduct: Avoid contact with skin, eyes, and clothing.[1][5][6] Do not breathe dust.[1][7] Wash hands thoroughly after handling.[2][3]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] If skin irritation occurs, seek medical advice.[2][3] Remove and wash contaminated clothing before reuse.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][3][7] If eye irritation persists, get medical advice.[2][3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][7] If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting.[6] Seek immediate medical attention.[8]
-
Spills: Use proper personal protective equipment.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the compound by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[3]
Experimental Workflow
The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
